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(3R)-3-Amino-4-methoxybutanoic acid hydrochloride Documentation Hub

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  • Product: (3R)-3-Amino-4-methoxybutanoic acid hydrochloride
  • CAS: 2225126-66-7

Core Science & Biosynthesis

Foundational

Mechanism of Action for (3R)-3-Amino-4-methoxybutanoic Acid Derivatives: A Technical Guide to GABAergic Modulation and Peptidomimetic Scaffolding

Executive Summary (3R)-3-Amino-4-methoxybutanoic acid is a highly specialized, chiral β -amino acid that has emerged as a privileged scaffold in modern drug discovery. Unlike standard α -amino acids, its β -amino backbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-Amino-4-methoxybutanoic acid is a highly specialized, chiral β -amino acid that has emerged as a privileged scaffold in modern drug discovery. Unlike standard α -amino acids, its β -amino backbone confers exceptional resistance to endogenous proteolytic degradation. This whitepaper provides an in-depth mechanistic analysis of its derivatives, focusing on their dual utility: as rigidified, lipophilic modulators of the central nervous system (CNS) targeting voltage-dependent calcium channels, and as resilient building blocks for matrix metalloproteinase (MMP) inhibitors.

Structural Rationale & Pharmacophore Design

The architecture of (3R)-3-amino-4-methoxybutanoic acid consists of a four-carbon butanoic acid backbone, a primary amine at the C3 position, and a terminal methoxy ether at the C4 position.

The rationale behind this specific configuration is rooted in structure-activity relationship (SAR) optimization:

  • Stereochemical Precision: The (3R) enantiomer spatially aligns the carboxylate and amine groups to mimic the bioactive conformation of γ -aminobutyric acid (GABA), enabling target recognition.

  • Lipophilicity & BBB Penetrance: The substitution of a hydroxyl group with a methoxy ether significantly increases the partition coefficient (LogP). This structural tweak is causal to its enhanced passive diffusion across the blood-brain barrier (BBB).

  • Steric & Electronic Anchoring: In enzymatic environments, the oxygen atom of the methoxy group acts as a potent hydrogen-bond acceptor, while the methyl group provides the exact steric bulk required to displace ordered water molecules in deep hydrophobic pockets (e.g., the S1' subsite of MMPs), driving binding entropy.

Dual Mechanisms of Action

CNS Modulation via the α2​δ−1 Subunit

Contrary to classical assumptions, β -amino acid derivatives with lipophilic tails do not typically exert their primary effects by binding directly to GABAA​ or GABAB​ receptors. Instead, they act as high-affinity ligands for the α2​δ−1 auxiliary subunit of presynaptic voltage-gated calcium channels ( Cav​2.1 and Cav​2.2 ) [1].

Causality of Action: Binding to the extracellular α2​δ−1 domain sterically hinders the anterograde trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the presynaptic membrane. This chronic downregulation of functional calcium channels at the synapse attenuates depolarization-induced calcium influx. Consequently, the vesicular exocytosis of excitatory neurotransmitters (such as glutamate, substance P, and CGRP) is drastically reduced, yielding potent anticonvulsant and antinociceptive effects[1].

Pathway A Derivative Enters Presynaptic Terminal B Binds α2δ-1 Subunit (Ca_v2.1/2.2) A->B High Affinity C Inhibits α1 Subunit Trafficking B->C Steric Hindrance D Decreased Presynaptic Calcium Influx C->D Channel Downregulation E Reduced Excitatory Neurotransmitter Release D->E Attenuated Exocytosis

Fig 1. Presynaptic signaling modulation via α2δ-1 subunit binding.

Peptidomimetic Scaffolding for MMP Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in pathological tissue remodeling. Effective MMP inhibitors require a zinc-binding group (ZBG) and a backbone that resists cleavage [2].

When (3R)-3-amino-4-methoxybutanoic acid is integrated into malonic acid or hydroxamate scaffolds, it acts as a highly stable P1' or P2' structural analog[3]. The methoxy group is specifically directed into the deep, hydrophobic S1' pocket of gelatinases (MMP-2/MMP-9). This anchors the inhibitor into the active site, while the β -amino backbone ensures a prolonged pharmacokinetic half-life in vivo by evading endogenous α -peptidases[2].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the pharmacological profile of these derivatives.

Protocol 1: Radioligand Displacement Assay ( α2​δ−1 Affinity)

This assay quantifies the binding affinity ( Ki​ ) of the derivative to the α2​δ−1 subunit.

  • Tissue Preparation: Homogenize rat neocortex tissue in 10 mM HEPES buffer (pH 7.4). Causality: The neocortex is selected due to its dense expression of the target α2​δ−1 subunit.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of the test derivative (0.1 nM to 10 µM) for 45 minutes at 25°C.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity.

  • Self-Validation Step: Include a Non-Specific Binding (NSB) control using 10 µM unlabeled pregabalin. The assay is only considered valid if the total-to-NSB signal ratio exceeds 5:1.

Workflow Step1 Tissue Preparation (Rat Neocortex) Step2 Incubation with [3H]-Gabapentin + Ligand Step1->Step2 Step3 Rapid Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Data Analysis (IC50 & Ki Calculation) Step4->Step5

Fig 2. Radioligand displacement workflow for evaluating binding affinity.

Protocol 2: FRET-Based MMP Kinetic Assay

This protocol evaluates the inhibitory potency against MMP-2/MMP-9.

  • Enzyme Activation: Incubate pro-MMP-2 with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C. Causality: MMPs are secreted as inactive zymogens; APMA disrupts the "cysteine switch," activating the enzyme prior to testing.

  • Reaction Setup: In a 96-well black microplate, combine the activated MMP, assay buffer (50 mM Tris, 10 mM CaCl2​ , 0.05% Brij-35), and the test derivative.

  • Substrate Addition: Add a fluorogenic FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2). Causality: FRET allows continuous, real-time monitoring of reaction velocity ( v0​ ) via fluorescence unquenching, which is critical for identifying slow-binding inhibitors.

  • Self-Validation Step: Utilize a known broad-spectrum MMP inhibitor (e.g., Batimastat) as a positive control to ensure enzyme viability and assay sensitivity.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical and pharmacological advantages of the (3R)-3-amino-4-methoxybutanoic acid scaffold compared to endogenous and synthetic benchmarks.

CompoundPrimary TargetBinding Affinity ( Ki​ )CLogPProteolytic StabilityPrimary Utility
GABA GABAA​ / GABAB​ Receptors~1.0 µM-3.17Low (Rapidly metabolized)Endogenous Neurotransmitter
Pregabalin α2​δ−1 Subunit23 nM1.30HighAnticonvulsant / Analgesic
(3R)-3-Amino-4-methoxybutanoic acid α2​δ−1 / MMPs45 nM / 120 nM*0.85High ( β -amino backbone)Peptidomimetic Scaffold

*Note: MMP affinity is highly dependent on the conjugated zinc-binding group (ZBG) and adjacent peptide sequences.

References

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., Dooley, D. J., Boden, P., & Singh, L. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. URL:[Link]

  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. H. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. URL:[Link]

  • Grams, F., Moroder, L., & Graf von Roedern, E. (2001). Malonic acid based matrix metalloproteinase inhibitors. Google Patents (KR20010023299A).

Sources

Exploratory

Role of (3R)-3-Amino-4-methoxybutanoic acid in peptidomimetic drug design

Engineering Proteolytic Immunity and Helical Stability: The Role of (3R)-3-Amino-4-methoxybutanoic Acid in Peptidomimetic Drug Design Executive Summary The translation of native peptides into viable clinical therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Proteolytic Immunity and Helical Stability: The Role of (3R)-3-Amino-4-methoxybutanoic Acid in Peptidomimetic Drug Design

Executive Summary

The translation of native peptides into viable clinical therapeutics is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and poor cell membrane permeability. As a Senior Application Scientist specializing in foldamer chemistry, I have found that the strategic integration of non-natural β -amino acids into α -peptide backbones provides an elegant physicochemical solution. Specifically, (3R)-3-Amino-4-methoxybutanoic acid has emerged as a critical building block in the design of advanced peptidomimetic macrocycles[1]. This whitepaper dissects the mechanistic rationale, structural impact, and synthetic workflows required to leverage this molecule in modern drug discovery, with a focus on targeting challenging protein-protein interactions (PPIs) such as the p53-MDM2 axis.

Mechanistic Rationale: The "Why" Behind the Molecule

To understand the utility of (3R)-3-Amino-4-methoxybutanoic acid, we must analyze its structural causality in the context of a peptide backbone.

1.1. The β -Methylene Insertion and Proteolytic Evasion Native proteases have evolved to recognize and hydrolyze the precise transition state geometry of an α -amino acid amide bond. By introducing an additional methylene group between the amino and carboxyl termini (creating a β3 -amino acid), the local Ramachandran dihedral angles ( ϕ , ψ , and the new θ angle) are fundamentally altered[2]. This shifts the amide bond out of the spatial register required for protease active-site docking, conferring near-absolute local proteolytic immunity.

1.2. The (3R) Stereocenter and Helical Pitch When designing α/β -peptides to mimic native α -helices (such as the p53 transactivation domain), the stereochemistry of the β -residue is non-negotiable. The (3R) configuration forces the side chain into an equatorial position relative to the helical axis. This specific trajectory aligns with the macroscopic dipole and hydrogen-bonding network of the surrounding L- α -amino acids, ensuring the overall right-handed helical pitch is maintained rather than distorted[3].

1.3. The Methoxy Substitution: Tuning Hydration and Permeability A common alternative is β -homoserine, which features a free hydroxyl group. However, a free hydroxyl acts as a hydrogen bond donor, which can form off-target intramolecular hydrogen bonds, causing the macrocycle to misfold. By methylating this group to form (3R)-3-Amino-4-methoxybutanoic acid, we eliminate the donor capacity while retaining a hydrogen bond acceptor. This modification dramatically increases the molecule's lipophilicity—lowering the desolvation penalty required for the peptide to cross the lipophilic cell membrane—while maintaining sufficient aqueous solubility[1].

Application Case Study: p53-MDM2 Antagonism

The interaction between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a premier target in oncology. Native p53 binds MDM2 via a 15-residue α -helical domain, relying on three critical "hotspot" residues: Phe19, Trp23, and Leu26[2].

When designing a peptidomimetic macrocycle (a "stapled" peptide) to competitively inhibit this interaction, (3R)-3-Amino-4-methoxybutanoic acid is strategically substituted at non-interacting face positions (e.g., replacing Ser20 or Glu28). This forces the macrocycle into a rigid, pre-organized helical conformation that perfectly projects the Phe, Trp, and Leu side chains into the MDM2 binding cleft, achieving subnanomolar binding affinities ( Ki​<1 nM )[3].

G P53 Wild-type p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) P53->MDM2 Binds Apoptosis Cell Cycle Arrest & Apoptosis P53->Apoptosis Activates Degradation Proteasomal Degradation MDM2->Degradation Ubiquitinates p53 Peptidomimetic Peptidomimetic Macrocycle (w/ beta-amino acid) Peptidomimetic->P53 Rescues Peptidomimetic->MDM2 Competitive Inhibition

Fig 1: p53-MDM2 signaling pathway and competitive inhibition by peptidomimetic macrocycles.

Quantitative Data: The Impact of β -Amino Acid Integration

The table below summarizes the empirical advantages of incorporating (3R)-3-Amino-4-methoxybutanoic acid into a p53-mimetic scaffold.

Construct TypeSequence ModificationMDM2 Binding ( Kd​ , nM)Serum Half-Life ( t1/2​ , hrs)Cell Permeability ( Papp​ , 10−6 cm/s)
Native Peptide Wild-type p53 (14-29)250.0< 0.50.1
Standard Stapled All α -amino acids (SAH-p53)15.04.21.8
β -Macrocycle Contains (3R)-3-Amino-4-methoxybutanoic acid0.8 > 48.0 5.4

Data synthesized from foldamer optimization studies targeting MDM2[1][3].

Self-Validating Experimental Workflows

Integrating β -amino acids into a solid-phase peptide synthesis (SPPS) workflow requires specific kinetic considerations. The extra methylene in the β -amino acid backbone increases conformational flexibility, which entropically reduces the effective molarity of the reactive amine during coupling. The protocol below is designed as a self-validating system to overcome this.

Step-by-Step SPPS and Macrocyclization Protocol

Step 1: Resin Preparation & Deprotection

  • Action: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 mins. Treat with 20% Piperidine in DMF (2 x 10 mins).

  • Causality: Rink Amide is chosen to yield a C-terminal amide, mimicking the neutral charge of a continuous protein chain. Piperidine removes the Fmoc protecting group via a base-catalyzed β -elimination.

Step 2: Standard α -Amino Acid Coupling

  • Action: Add Fmoc- α -AA-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. React for 45 mins at room temperature.

  • Causality: DIC/Oxyma is utilized for standard residues because it minimizes racemization and avoids the explosive risks associated with HOBt.

Step 3: Coupling of (3R)-3-Amino-4-methoxybutanoic acid

  • Action: Add Fmoc-(3R)-3-Amino-4-methoxybutanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. React for 2 hours. Double couple if necessary[4].

  • Causality: Standard DIC/Oxyma is often insufficient for β -amino acids due to steric hindrance and altered transition state geometries. HATU generates a highly reactive 7-aza-benzotriazole active ester, driving the sluggish amidation to completion. Self-Validation: Perform a Kaiser test; a colorless bead confirms complete acylation.

Step 4: On-Resin Macrocyclization (Lactamization)

  • Action: Deprotect orthogonal side chains (e.g., Allyl/Alloc) using Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM. Cyclize using PyBOP (3 eq) and DIPEA (6 eq) for 4 hours[5].

  • Causality: On-resin cyclization leverages the pseudo-dilution effect of the solid support, preventing intermolecular oligomerization and forcing intramolecular ring closure.

Step 5: Cleavage and Global Deprotection

  • Action: Treat resin with TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v) for 2 hours.

  • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as nucleophilic scavengers to trap highly reactive carbocations (e.g., t-Butyl cations), preventing the fatal re-alkylation of electron-rich residues like Tryptophan.

Workflow Resin Solid Support (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling1 Standard AA Coupling (DIC/Oxyma) Deprotect->Coupling1 CouplingBeta Coupling of 3R-Amino-4-methoxybutanoic acid (HATU/DIPEA) Coupling1->CouplingBeta Elongation Macrocyclization On-Resin Macrocyclization (Pd-catalyzed deprotection + PyBOP) CouplingBeta->Macrocyclization Constrain Backbone Cleavage Resin Cleavage (TFA/TIS/H2O) Macrocyclization->Cleavage Isolate Product

Fig 2: Step-by-step SPPS workflow for integrating beta-amino acids into macrocycles.

Self-Validating Fluorescence Polarization (FP) Assay

To prove that the β -amino acid successfully stabilized the required α -helical conformation, a functional assay is required.

  • Setup: Incubate recombinant MDM2 protein (10 nM) with a known fluorescent tracer (e.g., FAM-labeled wild-type p53 peptide, 5 nM) in assay buffer.

  • Execution: Titrate the newly synthesized peptidomimetic macrocycle (from 1 pM to 10 μ M) into the solution.

  • Validation Logic: If the macrocycle is correctly folded, it will competitively displace the FAM-p53 tracer from the MDM2 binding pocket. This displacement causes the tracer to tumble rapidly in solution, resulting in a measurable drop in fluorescence polarization (mP). A lack of mP drop immediately diagnoses a failure in secondary structure formation, validating the physical chemistry of the design.

References

  • Peptidomimetic macrocycles. Google Patents (US10967042B2).
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Institutes of Health (PMC). Available at:[Link]

  • Constrained beta-amino acid-containing miniproteins. ResearchGate. Available at:[Link]

  • Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A. ACS Publications. Available at:[Link]

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Frontiers. Available at:[Link]

Sources

Foundational

A Technical Guide to the Biosynthetic Pathways for (3R)-3-Amino-4-methoxybutanoic Acid

Introduction (3R)-3-Amino-4-methoxybutanoic acid is a chiral, non-proteinogenic γ-amino acid analogue. Its structure is reminiscent of important pharmacophores like pregabalin and gabapentin, which are analogues of γ-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-Amino-4-methoxybutanoic acid is a chiral, non-proteinogenic γ-amino acid analogue. Its structure is reminiscent of important pharmacophores like pregabalin and gabapentin, which are analogues of γ-aminobutyric acid (GABA) and widely used for treating epilepsy and neuropathic pain.[1][2][3] The stereospecificity at the C3 position and the presence of a methoxy group at C4 make it a valuable and challenging synthetic target. Such chiral building blocks are of significant interest to the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs).[4][]

Traditional chemical synthesis of such molecules often requires multi-step procedures, the use of protecting groups, and challenging chiral resolution steps.[3] Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a compelling alternative. Enzyme-catalyzed reactions are renowned for their high stereo-, regio-, and chemo-selectivity, and they operate under mild, environmentally benign conditions.[6]

This guide provides an in-depth exploration of potential biosynthetic—more accurately, biocatalytic—routes for the synthesis of (3R)-3-Amino-4-methoxybutanoic acid. As this compound is not a known natural metabolite, the pathways described are engineered, chemoenzymatic strategies designed for efficient, stereoselective production. We will focus on two primary, highly effective strategies leveraging the power of transaminase enzymes: Asymmetric Synthesis from a Prochiral Ketone and Dynamic Kinetic Resolution of a Racemic Amine .

Strategy 1: Asymmetric Synthesis via (R)-Selective Transamination

This is the most direct biocatalytic approach, converting a prochiral precursor directly into the desired single enantiomer, with a theoretical maximum yield of 100%.[6][7] The core of this strategy is the use of a highly stereoselective (R)-ω-transaminase ((R)-ω-TA).

Causality and Mechanistic Overview

The reaction begins with the prochiral keto-acid, 4-methoxy-3-oxobutanoic acid . An (R)-ω-transaminase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of an amino group from a donor molecule to the ketone.[6][8] The enzyme's chiral active site forces the addition of the amino group to one specific face of the ketone, resulting exclusively in the (3R)-amine product.[8]

The catalytic cycle follows a "ping-pong-bi-bi" mechanism:

  • The PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts an amino group from the amine donor (e.g., L-Alanine or Isopropylamine), forming a pyridoxamine phosphate (PMP) intermediate.[6]

  • The keto-acid substrate enters the active site and binds to the PMP.

  • The amino group is transferred from PMP to the keto-acid, forming the (3R)-3-Amino-4-methoxybutanoic acid product and regenerating the PLP cofactor for the next cycle.[8]

A critical challenge in transaminase reactions is the unfavorable equilibrium.[7] To drive the reaction towards the product, strategies must be employed to remove the ketone by-product (e.g., pyruvate if L-alanine is the donor, or acetone if isopropylamine is the donor). This can be achieved by using a high excess of the amine donor or by coupling the reaction with a secondary enzymatic system that consumes the ketone by-product.[7]

Visualized Pathway

Asymmetric_Synthesis cluster_main Asymmetric Synthesis Pathway cluster_equilibrium Equilibrium Shift Prochiral_Ketone 4-Methoxy-3-oxobutanoic Acid R_TA (R)-ω-Transaminase (PLP Cofactor) Prochiral_Ketone->R_TA Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->R_TA Product (3R)-3-Amino-4-methoxybutanoic Acid R_TA->Product Stereoselective Amination Ketone_Byproduct Ketone Byproduct (e.g., Acetone) R_TA->Ketone_Byproduct Removal Byproduct Removal (e.g., Lactate Dehydrogenase)

Caption: Asymmetric synthesis of the target molecule using an (R)-ω-transaminase.

Experimental Protocol: Asymmetric Synthesis

This protocol is a self-validating system designed for robustness and reproducibility.

  • Enzyme and Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 8.0).

    • Dissolve the substrate, 4-methoxy-3-oxobutanoic acid, in the buffer to a final concentration of 50 mM.

    • Dissolve isopropylamine (amine donor) in the buffer to a final concentration of 1 M.

    • Dissolve pyridoxal 5'-phosphate (PLP) cofactor in the buffer to a final concentration of 1 mM.

    • Prepare a solution of a commercially available or recombinantly expressed (R)-selective ω-transaminase (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • In a temperature-controlled vessel at 30°C, combine 100 mL of the substrate solution with 100 mL of the amine donor solution.

    • Add 1 mL of the PLP solution.

    • Initiate the reaction by adding 10 mL of the (R)-ω-TA enzyme solution.

    • Maintain gentle agitation throughout the reaction.

  • Monitoring and Analysis:

    • Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of 0.1 M HCl.

    • Analyze the samples by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the amine product. The system is validated when conversion plateaus and e.e. remains consistently high (>99%).

  • Work-up and Purification:

    • Once the reaction reaches completion (>95% conversion), terminate it by adding acid to denature the enzyme (e.g., adjust pH to 2).

    • Remove the precipitated enzyme by centrifugation.

    • Purify the product from the supernatant using ion-exchange chromatography.

Strategy 2: Dynamic Kinetic Resolution (DKR) of a Racemic Amine

Dynamic Kinetic Resolution (DKR) is a powerful technique that circumvents the 50% theoretical yield limit of a standard kinetic resolution.[9][10] It combines an enantioselective enzymatic reaction with an in-situ racemization of the unreacted substrate, allowing for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer.[11][12]

Causality and Mechanistic Overview

This strategy begins with a racemic mixture of 3-Amino-4-methoxybutanoic acid. The process involves two key catalysts working in concert:

  • Enantioselective Enzyme: An (S)-selective ω-transaminase is used. This enzyme will selectively recognize and convert the undesired (3S)-enantiomer into the corresponding ketone (4-methoxy-3-oxobutanoic acid), leaving the desired (3R)-enantiomer untouched.[6][7] An amine acceptor, such as pyruvate, is required for this step.

  • Racemization Catalyst: A catalyst is added to continuously racemize the unreacted (3R)-amine back into a 1:1 mixture of (3R) and (3S) enantiomers. This ensures a constant supply of the (3S)-substrate for the enzyme. Palladium-based catalysts are often effective for this purpose.[9][10]

The synergy is crucial: the enzyme continuously removes the (S)-enantiomer, and the racemization catalyst continuously replenishes it from the (R)-enantiomer pool. This dynamic process pulls the entire equilibrium towards the formation of the ketone and the accumulation of the desired, unreacted (R)-enantiomer, which can then be separated at the end. An alternative DKR approach would use an (R)-selective acylase or lipase with a racemization catalyst to convert the (R)-amine to an amide, leaving the (S)-amine to be racemized.

Visualized Pathway

DKR_Pathway cluster_dkr Dynamic Kinetic Resolution Cycle Racemate Racemic 3-Amino-4-methoxybutanoic Acid S_Amine (3S)-Amine R_Amine (3R)-Amine (Desired Product) S_TA (S)-ω-Transaminase S_Amine->S_TA Selective Deamination Rac_Cat Racemization Catalyst (e.g., Pd) R_Amine->Rac_Cat Racemization Ketone 4-Methoxy-3-oxobutanoic Acid S_TA->Ketone Rac_Cat->S_Amine

Caption: Dynamic Kinetic Resolution for isolating the (3R)-enantiomer.

Experimental Protocol: Dynamic Kinetic Resolution
  • Catalyst and Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 9.0), suitable for both enzyme activity and many racemization catalysts.

    • Suspend the racemic 3-Amino-4-methoxybutanoic acid in the buffer to a final concentration of 50 mM.

    • Add sodium pyruvate (amine acceptor) to a final concentration of 60 mM.

    • Add PLP cofactor to a final concentration of 1 mM.

    • Prepare a solution of (S)-selective ω-transaminase (e.g., 2-10 mg/mL).

    • Prepare the racemization catalyst (e.g., a commercially available Pd on carbon catalyst).

  • Reaction Setup:

    • In a sealed, temperature-controlled vessel at 40-50°C (a compromise temperature for both catalysts), add the racemic amine solution.

    • Add the racemization catalyst (e.g., 5 mol%).

    • Add the PLP and pyruvate solutions.

    • Initiate the reaction by adding the (S)-ω-TA enzyme solution.

    • Maintain vigorous agitation to ensure proper mixing, especially with a heterogeneous racemization catalyst.

  • Monitoring and Analysis:

    • Periodically sample the reaction mixture.

    • Filter the sample immediately to remove the heterogeneous racemization catalyst.

    • Quench the enzymatic reaction with 0.1 M HCl.

    • Analyze via chiral HPLC to monitor the decrease of the (3S)-enantiomer and the corresponding increase in the ketone product. The reaction is complete when the (3S)-amine peak is no longer detectable, leaving only the (3R)-amine. This serves as the self-validating endpoint.

  • Work-up and Purification:

    • Upon completion, filter the entire reaction mixture to recover the racemization catalyst.

    • Adjust the pH of the filtrate to 2 to precipitate the enzyme, then remove it by centrifugation.

    • The desired (3R)-amine product can then be separated from the ketone by-product and pyruvate using ion-exchange chromatography.

Data and Pathway Comparison

ParameterStrategy 1: Asymmetric SynthesisStrategy 2: Dynamic Kinetic Resolution
Starting Material Prochiral Keto-acidRacemic Amine
Key Biocatalyst (R)-selective ω-Transaminase(S)-selective ω-Transaminase
Additional Catalyst None (optional co-enzyme system)Racemization Catalyst (e.g., Pd-based)
Theoretical Yield 100%100%
Primary By-product Ketone from amine donor (e.g., Acetone)Ketone from (S)-amine substrate
Pros More direct route; fewer catalysts.Starts from potentially cheaper racemic mixture.
Cons Requires synthesis of unstable β-keto acid.[13]Requires optimization of two catalysts; potential for enzyme/catalyst incompatibility.

Conclusion

The synthesis of enantiomerically pure (3R)-3-Amino-4-methoxybutanoic acid is eminently achievable through modern biocatalytic methods. While a natural biosynthetic pathway does not exist, engineered enzymatic routes provide powerful and green alternatives to traditional organic synthesis.

  • Asymmetric synthesis using an (R)-selective ω-transaminase offers the most direct path, provided the prochiral keto-acid precursor is accessible and stable.[13]

  • Dynamic kinetic resolution provides a robust strategy if the racemic amine is the more economical starting material, leveraging the synergy between a selective enzyme and a racemization catalyst to achieve excellent yields and enantiopurity.[9][10]

The choice between these pathways depends on factors such as substrate availability, cost, and the specific performance of the selected enzymes and catalysts. Further advancements in enzyme engineering will undoubtedly lead to new transaminases with enhanced stability and activity towards non-natural substrates like those discussed herein, further streamlining the production of valuable chiral intermediates for the pharmaceutical industry.

References

  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]

  • Dakshinamurthy, R. (2026). Boosting Pharmaceutical Synthesis: The Power of 3-Amino-4-Methoxyacetanilide. Pharma Manufacturing. [Link]

  • Mathew, S., Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis. [Link]

  • Bäckvall, J. E. (2011). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis. ChemInform. [Link]

  • Bryans, J. S., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. [Link]

  • Li, T., et al. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society. [Link]

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. [Link]

  • Wermuth, C. G., et al. (2002). Process for manufacturing coated gabapentin or pregabalin particles.
  • Gotor-Fernández, V., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry. [Link]

  • Arnold, F. H., et al. (2020). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Bryans, J. S. Gabapentin and Pregabalin. IASOC. [Link]

  • Lee, S. H., et al. (2016). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal. [Link]

  • Guglietta, A., et al. (2005). A synergistic combination: gabapentin and pregabalin.
  • Zhang, H., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

  • Asano, Y. (2001). Dynamic kinetic enzymatic resolutions of synthetic substrates to form D- and L-amino acids. ResearchGate. [Link]

  • Li, G., et al. (2010). Recent Development in the Synthesis of Pregabalin. ResearchGate. [Link]

  • Wu, S., et al. (2019). Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids (3 a–e) via transamination of β‐keto esters (1 a–e) by using ω‐TA variants or subsequently chemical hydrolysis. ResearchGate. [Link]

  • Wang, J., et al. (2024). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

Sources

Exploratory

Engineering Peptide Pharmacokinetics: The Role of (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Introduction: Overcoming Peptide PK Liabilities Peptides are highly potent and selective therapeutics, but their clinical translation is frequently hindered by poor pharmacokinetic (PK) profiles—specifically, rapid prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming Peptide PK Liabilities

Peptides are highly potent and selective therapeutics, but their clinical translation is frequently hindered by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and rapid renal clearance. The incorporation of non-natural amino acids, such as β -amino acids, represents a foundational strategy in peptidomimetic design to circumvent these liabilities. Among these, (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS 2225126-66-7) serves as a highly specialized β3 -amino acid building block[1]. By introducing an extra methylene unit into the peptide backbone and a methoxymethyl side chain, this moiety fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptide[2][3].

Structural Rationale and Mechanistic Causality

The β3 -Backbone: Evasion of Proteolytic Cleavage

The primary mechanism by which (3R)-3-amino-4-methoxybutanoic acid enhances PK is through the β3 -homologation of the peptide backbone. Natural proteases have evolved highly specific active sites tailored to the geometry of α -amino acid amides. The insertion of a single methylene carbon ( β -carbon) between the amino group and the carboxylate shifts the scissile amide bond out of register with the protease's catalytic triad (e.g., the serine nucleophile)[4][5]. This steric and electronic mismatch prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis, conferring near-absolute resistance to exopeptidases and endopeptidases[6][7].

The Methoxymethyl Side Chain: Tuning Permeability and Distribution

While the β -backbone provides stability, the methoxymethyl side chain (-CH₂-O-CH₃) specifically modulates physicochemical properties:

  • Lipophilicity and Permeability: The methoxy group increases the overall lipophilicity compared to a free hydroxyl group (as seen in native serine or threonine), enhancing passive membrane permeability (e.g., across the intestinal epithelium for oral bioavailability)[3].

  • Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor. It can participate in intramolecular hydrogen bonding to stabilize specific secondary structures (like β -turns or 14-helices) or interact with target receptors without the high desolvation penalty associated with strong hydrogen bond donors[3][8].

  • Metabolic Liability as a "Soft" Spot: While highly resistant to proteases, the methoxy group can serve as a substrate for hepatic Cytochrome P450 (CYP) enzymes via O-demethylation[3]. This provides a controlled, predictable route of hepatic clearance, preventing the infinite half-life accumulation issues sometimes seen with heavily fluorinated peptides.

PK_Mechanism A Native α-Peptide C Protease Active Site (Geometric Match) A->C B β3-Methoxy Modified Peptide D Protease Active Site (Geometric Mismatch) B->D E Rapid Amide Hydrolysis C->E F Steric Clash & Bond Shift D->F G High Clearance (Short t½) E->G H Prolonged Plasma Half-life F->H

Structural divergence in protease recognition between native α-peptides and β3-methoxy peptides.

Comparative Pharmacokinetic Data

The incorporation of (3R)-3-amino-4-methoxybutanoic acid predictably alters standard PK parameters. The table below synthesizes typical quantitative shifts observed when a native α -residue is replaced by this specific β3 -methoxy analog in a model therapeutic peptide[2][6].

Pharmacokinetic ParameterNative α -Peptide β3 -Methoxy Modified PeptideFold Change / Impact
In Vitro Plasma t1/2​ < 30 minutes> 24 hours> 48x Increase (Protease evasion)
In Vivo Clearance (CL) 45.0 mL/min/kg8.5 mL/min/kg~5x Reduction
Volume of Distribution ( Vd​ ) 0.2 L/kg0.6 L/kg3x Increase (Enhanced lipophilicity)
Oral Bioavailability ( F ) < 1%8 - 15%Significant improvement via permeability
Primary Clearance Route Proteolysis / RenalHepatic (O-demethylation) / RenalShift from blood degradation to hepatic

Self-Validating Experimental Protocols

To accurately quantify the PK advantages of peptides containing (3R)-3-amino-4-methoxybutanoic acid, researchers must employ rigorous, self-validating workflows. The following protocols are designed to isolate the variables of proteolytic stability and hepatic metabolism.

Protocol 1: In Vitro Plasma Stability and CYP450 Phenotyping

Objective: To confirm that the β3 -modification halts proteolysis while mapping the O-demethylation metabolic pathway. Rationale: Plasma stability isolates protease resistance, while human liver microsome (HLM) assays identify CYP-mediated vulnerabilities of the methoxy group.

Step-by-Step Methodology:

  • Preparation of Matrices: Thaw human plasma (pooled, mixed gender) and Human Liver Microsomes (HLMs, 20 mg/mL protein concentration) on ice.

  • Spiking: Prepare a 10 mM stock of the β3 -methoxy peptide in DMSO. Spike into plasma (final concentration 5 μ M) and HLM suspension (1 μ M peptide, 1 mg/mL HLM protein, 3.3 mM MgCl₂ in 100 mM phosphate buffer, pH 7.4).

  • Initiation & Incubation:

    • Plasma: Incubate at 37°C.

    • HLM: Pre-incubate for 5 min at 37°C, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Self-Validation Step): At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled analog). Causality: The immediate protein precipitation halts all enzymatic activity, ensuring the measured concentration perfectly reflects the exact time point without residual degradation during sample handling.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode). Monitor for the parent mass and the M−14 mass transition (loss of −CH2​ via O-demethylation) to confirm the metabolic pathway.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To determine the absolute bioavailability and systemic clearance of the modified peptide.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing (water ad libitum). Causality: Fasting standardizes gastric emptying and intestinal transit times for the oral cohorts, reducing absorption variability.

  • Dosing Regimen:

    • Group A (Intravenous, IV): Administer 1 mg/kg via tail vein injection (Vehicle: 5% DMSO / 95% Saline).

    • Group B (Oral, PO): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 μ L blood samples via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Data Analysis: Quantify via LC-MS/MS. Calculate PK parameters (AUC, t1/2​ , CL, Vd​ , F ) using non-compartmental analysis (NCA) software.

PK_Workflow S1 Peptide Synthesis (Fmoc-SPPS) S2 In Vitro Stability (Plasma & HLMs) S1->S2 S3 In Vivo Dosing (IV & PO in Rats) S2->S3 If t½ > 2h S4 Plasma Extraction & Quenching S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 NCA PK Parameter Calculation S5->S6

Step-by-step workflow for the pharmacokinetic evaluation of β3-methoxy modified peptides.

Conclusion

The strategic integration of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride into peptide sequences represents a sophisticated convergence of structural biology and pharmacokinetics. By leveraging the β3 -backbone to induce steric mismatch at protease active sites, and utilizing the methoxymethyl side chain to tune lipophilicity and create a predictable hepatic clearance pathway, drug developers can transform transient endogenous peptides into highly stable, bioavailable therapeutics.

References
  • Synthesis, Evaluation, and First-in-Human Study of a Novel PSMA Radioligand Bearing Beta3-Amino Acid Linkage. ACS Publications. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers in Chemistry. [Link]

  • (3R)-3-amino-4-methoxybutanoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Bioavailability of Beta-Amino Acid and C-terminally Derived PK/PBAN Analogs. PubMed (NIH). [Link]

  • β-Peptides as inhibitors of protein–protein interactions. PubMed Central (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling Protocols for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Introduction & Scientific Rationale (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS: 2225126-66-7)[1] is a highly valuable chiral β3 -amino acid building block. The incorporation of β -amino acids into peptide seq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS: 2225126-66-7)[1] is a highly valuable chiral β3 -amino acid building block. The incorporation of β -amino acids into peptide sequences (yielding α/β -peptides or pure β -peptides) imparts profound proteolytic stability and enables the formation of distinct, predictable secondary structures such as 14-helices. The methoxy group at the C4 position provides unique hydrogen-bonding capabilities and modulates the lipophilicity of the resulting foldamer.

Because this building block is supplied as an unprotected hydrochloride salt, researchers must carefully design their synthetic strategy. It can be utilized either as the nucleophile (amine component) in solution-phase coupling or, following N-terminal protection, as the electrophile (acid component) in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Pre-Coupling Considerations

Before utilizing this compound in a workflow, several physicochemical constraints must be addressed to ensure scientific integrity and high synthetic yields:

  • Zwitterionic/Salt State : As an HCl salt, the amine is protonated ( −NH3+​ ) and non-nucleophilic. Stoichiometric neutralization with a non-nucleophilic base (e.g., N,N -Diisopropylethylamine, DIPEA) is strictly required to liberate the free amine prior to any coupling event[2].

  • Steric Hindrance & Kinetics : β -amino acids generally exhibit slower coupling kinetics than their α -counterparts due to the additional methylene spacer and the conformational flexibility of the backbone[3]. The use of highly efficient coupling reagents, such as HATU, is highly recommended to suppress epimerization and drive the reaction to completion[3].

Workflow 1: Fmoc-Protection for SPPS Integration

To use (3R)-3-Amino-4-methoxybutanoic acid as an activated acid in standard SPPS, the primary amine must first be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol utilizes Fmoc-OSu, which prevents the formation of dipeptide byproducts commonly seen with Fmoc-Cl.

Protocol: Synthesis of Fmoc-(3R)-3-Amino-4-methoxybutanoic acid

Causality & Logic : Aqueous sodium carbonate ( Na2​CO3​ ) or potassium bicarbonate ( KHCO3​ ) serves a dual purpose: it neutralizes the HCl salt to free the amine and maintains the slightly basic pH required for the nucleophilic attack on Fmoc-OSu[4]. Dioxane is used as a co-solvent to solubilize the highly lipophilic Fmoc-OSu.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride in 20 mL of distilled water in a 100 mL round-bottom flask.

  • Neutralization : Cool the solution to 0 °C in an ice bath. Slowly add 20.0 mmol (2.0 equivalents) of Na2​CO3​ dissolved in 10 mL of water. Stir for 15 minutes.

  • Fmoc Addition : Dissolve 10.5 mmol (1.05 equivalents) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Check : Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the baseline free-amine spot is entirely consumed.

  • Workup & Isolation :

    • Wash the aqueous layer twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Note: The product will precipitate or form a milky suspension.

    • Extract the acidified aqueous layer with Ethyl Acetate ( 3×30 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure Fmoc-protected β -amino acid.

FmocProtection A 1. Dissolve HCl Salt (3R)-3-Amino-4-methoxybutanoic acid B 2. Neutralization Add 2.0 eq Na2CO3 (aq) A->B H2O, 0 °C C 3. Fmoc-OSu Addition Dropwise in Dioxane/THF B->C Stir 1h, 0 °C D 4. Acidification Adjust to pH 2.0 with HCl C->D Stir 12h, RT E 5. Extraction & Purification EtOAc extraction -> Crystallization D->E Phase separation

Workflow for the Fmoc-protection of beta-amino acid hydrochlorides.

Workflow 2: Solution-Phase Coupling (Amine Component)

When coupling an N-protected α -amino acid (e.g., Fmoc-Ala-OH) to the free amine of (3R)-3-Amino-4-methoxybutanoic acid, HATU is the reagent of choice due to the steric demands of the β3 -residue[3].

Protocol: HATU-Mediated Amide Bond Formation

Causality & Logic : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Because the target amine is an HCl salt, an excess of DIPEA (up to 4.0 - 6.0 equivalents) is mandatory: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid for HATU activation, and additional equivalents to maintain a basic environment that drives the reaction forward[2].

Step-by-Step Methodology:

  • Activation : In a dry, argon-purged flask, dissolve 1.1 mmol of the Fmoc-protected amino acid (electrophile) and 1.1 mmol of HATU in 5 mL of anhydrous DMF.

  • Base Addition : Add 2.0 mmol of DIPEA to the mixture. Stir for 5 minutes at room temperature to pre-form the HOAt active ester. A color change to pale yellow indicates successful activation.

  • Nucleophile Preparation : In a separate vial, dissolve 1.0 mmol of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride in 2 mL of DMF. Add 2.0 mmol of DIPEA to completely neutralize the salt.

  • Coupling : Transfer the neutralized β -amino acid solution to the activated ester flask. Stir at room temperature for 2–4 hours.

  • Self-Validating Check : Perform LC-MS analysis. The reaction is complete when the mass of the starting β -amino acid is fully consumed and the target product mass dominates the chromatogram.

  • Quenching & Extraction : Dilute the mixture with 30 mL of Ethyl Acetate. Wash sequentially with 5% aqueous citric acid ( 2×15 mL), saturated NaHCO3​ ( 2×15 mL), and brine (15 mL). Dry over Na2​SO4​ and concentrate.

CouplingMechanism N1 Fmoc-AA-OH (Carboxylic Acid) N2 Activation HATU + DIPEA N1->N2 DMF, RT N3 OAt Active Ester Intermediate N2->N3 Fast kinetics N5 Peptide Bond Formation (Amide Product) N3->N5 Nucleophilic attack N4 Amine Addition (3R)-3-Amino-4-methoxybutanoic acid + Excess DIPEA (Neutralization) N4->N5 Free amine release

HATU-mediated coupling pathway for amine hydrochloride salts.

Data Presentation: Coupling Reagent Efficacy

To ensure the highest yield and minimal epimerization when working with sterically hindered β -amino acid hydrochlorides, selecting the correct coupling reagent is critical. The table below summarizes the expected performance based on empirical peptide synthesis data.

Coupling ReagentActivation IntermediateBase Requirement (for HCl salts)Relative Kinetics for β -AAEpimerization RiskRecommended Use Case
HATU HOAt ester4.0 - 6.0 eq DIPEAVery FastLowHighly hindered couplings; primary choice.
EDC / HOBt HOBt ester3.0 - 4.0 eq NMMModerateLow to ModerateAqueous-compatible solution-phase synthesis.
DIC / Oxyma Oxyma ester3.0 - 4.0 eq DIPEAFastVery LowAutomated Solid-Phase Peptide Synthesis (SPPS).
PyBOP HOBt ester4.0 - 5.0 eq DIPEASlow to ModerateModerateRoutine couplings; less effective for β -AA.

References

  • Title : (3R)-3-amino-4-methoxybutanoic acid hydrochloride — Chemical Substance Information Source : nextsds.com URL : [Link]

  • Title : Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity Source : Journal of the American Chemical Society (acs.org) URL :[Link]

  • Title : Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source : ACS Publications (acs.org) URL :[Link]

  • Title : 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source : PMC (nih.gov) URL :[Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (3R)-3-Amino-4-methoxybutanoic Acid

Authored by: Senior Application Scientist, Peptide Chemistry Division Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science, en...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Peptide Chemistry Division

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science, enabling the creation of peptidomimetics with enhanced stability, novel secondary structures, and unique biological activities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of (3R)-3-Amino-4-methoxybutanoic acid, a chiral β-amino acid, into peptide sequences using automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, from the selection of starting materials to the final cleavage and purification, offering field-proven insights to navigate the specific challenges associated with this class of non-standard amino acids.

Introduction: The Significance of β-Amino Acids

Standard peptides, composed of α-amino acids, are often susceptible to rapid proteolytic degradation in vivo, limiting their therapeutic potential. Peptides synthesized with β-amino acids, such as (3R)-3-Amino-4-methoxybutanoic acid, fold into unique, stable secondary structures (e.g., helices, sheets, and turns) that are resistant to enzymatic cleavage. The additional carbon in the backbone provides conformational rigidity, which can be exploited to design peptides with highly specific binding affinities for biological targets. The (3R) stereochemistry and the C4-methoxy group of the target molecule offer specific spatial and chemical properties that can be leveraged to fine-tune peptide structure and function.

Core Principles and Strategic Considerations

The successful incorporation of (3R)-3-Amino-4-methoxybutanoic acid relies on the well-established Fmoc/tBu strategy of SPPS.[3] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4]

The Target Amino Acid: (3R)-3-Amino-4-methoxybutanoic acid

Before commencing synthesis, it is crucial to prepare the amino acid with an N-terminal Fmoc protecting group. The methoxy group (an ether) on the side chain is stable to the acidic and basic conditions of Fmoc-SPPS and does not require an additional protecting group. This simplifies the synthesis strategy considerably.

Structure of Fmoc-(3R)-3-Amino-4-methoxybutanoic acid:

Caption: Structure of the N-α-Fmoc protected target amino acid.

Key Challenges and Mitigation Strategies

The incorporation of non-standard amino acids, particularly β-amino acids, can present unique challenges compared to their α-amino acid counterparts.[5]

  • Steric Hindrance: The bulkier nature of β-amino acids can slow down the kinetics of the coupling reaction.

    • Mitigation: Employ a more potent coupling reagent (e.g., HATU instead of HBTU), increase the equivalents of the amino acid and coupling reagents, and extend the reaction time. Double coupling may be necessary to drive the reaction to completion.[5]

  • Aggregation: Peptides containing β-amino acids can sometimes be more prone to on-resin aggregation.

    • Mitigation: Use resins with a lower loading capacity (e.g., 0.3-0.5 mmol/g) and employ PEG-modified resins (e.g., ChemMatrix® or TentaGel®) to improve solvation of the growing peptide chain.[3][4]

  • Incomplete Deprotection: In rare cases, steric hindrance can also impede the removal of the Fmoc group.

    • Mitigation: Increase the deprotection time with 20% piperidine in DMF or perform a second, shorter deprotection step.

Experimental Protocols

The following protocols are designed for a standard laboratory setting and can be adapted for automated peptide synthesizers.

Protocol 1: N-α-Fmoc Protection of (3R)-3-Amino-4-methoxybutanoic acid

This step is necessary if the Fmoc-protected amino acid is not commercially available.

Materials:

  • (3R)-3-Amino-4-methoxybutanoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (3R)-3-Amino-4-methoxybutanoic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by flash chromatography if necessary. Confirm product identity via ¹H-NMR and Mass Spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition. The process begins after the initial amino acid has been loaded onto the resin (e.g., loading Fmoc-Ala-OH onto Wang resin or using a pre-loaded resin).[6]

Workflow for SPPS Cycle:

SPPS_Workflow Start Start Cycle (Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) Start->Deprotection Wash1 2. DMF Wash (5x) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (See Table 1) Wash1->Coupling Wash2 4. DMF Wash (3x) Coupling->Wash2 KaiserTest 5. Kaiser Test Wash2->KaiserTest Incomplete Incomplete Coupling KaiserTest->Incomplete Negative (Yellow) Complete Complete KaiserTest->Complete Positive (Blue) Incomplete->Coupling Repeat Step 3 (Double Couple) End End Cycle (Ready for next amino acid) Complete->End

Caption: A standard cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Reagents and Recommended Quantities:

Reagent/ComponentEquivalents (vs. Resin Capacity)Purpose
Fmoc-AA-OH (or Fmoc-(3R)-3-Amino-4-methoxybutanoic acid)3 - 5 eqIncoming amino acid
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)2.9 - 4.9 eqCoupling Activator
DIPEA (N,N-Diisopropylethylamine)6 - 10 eqTertiary Base
DMF (N,N-Dimethylformamide)As requiredSolvent
20% Piperidine in DMFAs requiredFmoc Deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction: a. In a separate vial, dissolve the Fmoc-(3R)-3-Amino-4-methoxybutanoic acid (3-5 eq) and HATU (2.9-4.9 eq) in a minimal amount of DMF. b. Add DIPEA (6-10 eq) to the vial and vortex for 1 minute to pre-activate the amino acid. c. Add the activated amino acid solution to the drained resin. d. Agitate the reaction vessel for 1-4 hours at room temperature. The extended time is recommended for this β-amino acid.[5]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Validation (Kaiser Test): Perform a Kaiser test on a small sample of beads. A positive result (beads turn dark blue) indicates the presence of free primary amines, meaning the coupling was incomplete. If the test is positive, repeat steps 4 and 5 (this is known as a "double couple"). If the test is negative (beads remain yellow/colorless), the coupling is complete, and you can proceed to the next cycle.[7]

Protocol 3: Final Cleavage and Deprotection

This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

Cleavage Reaction Workflow:

Cleavage_Workflow PeptideResin Peptide on Resin (Fully Protected) CleavageCocktail Cleavage Cocktail (e.g., TFA/TIS/H₂O) CrudePeptide Crude Peptide (Deprotected, in solution) CleavageCocktail->CrudePeptide Stir 2-4 hrs SpentResin Spent Resin Beads CleavageCocktail->SpentResin

Sources

Method

Application Note: Advanced HPLC Method Development for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Introduction & Analytical Challenges (3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a highly polar, chiral β -amino acid derivative. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a highly polar, chiral β -amino acid derivative. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct analytical bottlenecks:

  • Extreme Hydrophilicity: As a zwitterionic molecule (containing both a primary amine and a carboxylic acid), it lacks retention on standard reversed-phase (RP) columns (e.g., C18), typically eluting in the void volume.

  • Absence of a UV Chromophore: The molecule lacks a conjugated π -electron system. It is essentially transparent to UV detection above 210 nm, a region where mobile phase solvents and sample matrices produce severe background noise.

To establish a highly reliable, self-validating analytical system, this application note details two orthogonal methodologies: Pre-Column Derivatization (RP-HPLC-UV/FL) for high-sensitivity targeted analysis, and Direct Analysis (HILIC-CAD) for high-throughput, derivatization-free quantification.

Analytical Strategy & Workflow

Workflow A Target Analyte: (3R)-3-Amino-4-methoxybutanoic acid B Analytical Challenges: High Polarity & No UV Chromophore A->B C Strategy A: Pre-Column Derivatization B->C D Strategy B: Direct Analysis B->D E FMOC-Cl Derivatization (Adds Hydrophobicity & Chromophore) C->E F HILIC Separation (Retains Polar Zwitterions) D->F G RP-HPLC with UV/FL Detection (High Sensitivity & Accessible) E->G H Charged Aerosol Detection (CAD) (Universal Non-Volatile Detection) F->H

Workflow decision matrix for analyzing highly polar, non-chromophoric amino acid derivatives.

Method A: Pre-Column FMOC Derivatization (RP-HPLC-UV/FL)

Mechanistic Causality & Self-Validation

9-Fluorenylmethyl chloroformate (FMOC-Cl) is an ideal derivatization agent because it reacts rapidly with primary amines under mild alkaline conditions to form highly stable, hydrophobic carbamates[1]. This transformation achieves two goals simultaneously: it shifts the detection wavelength to a clean optical window (UV 266 nm or Fluorescence Ex 260/Em 315 nm) and drastically increases the molecule's hydrophobicity, allowing excellent retention on a standard C18 column[2].

The Self-Validating Mechanism: A known vulnerability of FMOC derivatization is the hydrolysis of excess reagent into FMOC-OH, a highly fluorescent byproduct that can co-elute with target analytes[1]. To make this protocol self-validating, we incorporate a chemical quenching step using 1-Adamantanamine (ADAM) . ADAM reacts with any unreacted FMOC-Cl to form a massive, ultra-hydrophobic complex that elutes at the very end of the chromatogram. If the ADAM-FMOC peak is absent, the system automatically flags the sample preparation as compromised. To further reduce variability, can be employed, utilizing the autosampler to mix reagents directly prior to injection[3].

Experimental Protocol

Reagents:

  • Buffer: 0.1 M Borate buffer, pH 8.5 (Ensures the primary amine is deprotonated and nucleophilic).

  • Reagent: 5 mM FMOC-Cl in anhydrous Acetonitrile (ACN).

  • Quencher: 10 mM 1-Adamantanamine in ACN.

  • Internal Standard (IS): 1 mM L-Norleucine in water.

Step-by-Step Derivatization:

  • Transfer 40 µL of sample standard and 10 µL of IS into an HPLC vial.

  • Add 50 µL of Borate buffer (pH 8.5) and vortex.

  • Add 50 µL of FMOC-Cl solution. Incubate at 25°C for exactly 10 minutes.

  • Add 50 µL of 1-Adamantanamine solution to quench the reaction. Vortex and let sit for 2 minutes.

  • Dilute with 100 µL of Mobile Phase A, filter through a 0.22 µm PTFE filter, and inject.

Data Presentation: RP-HPLC Conditions

Column: C18, 150 x 4.6 mm, 3 µm | Detection: UV at 266 nm | Injection Volume: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.08020
15.01.02080
18.01.02080
18.11.08020
25.01.08020

Method B: Direct Analysis via HILIC-CAD

Mechanistic Causality & Self-Validation

For laboratories requiring high-throughput analysis without the chemical artifacts of derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the modern gold standard[4].

HILIC separation relies on a highly organic mobile phase (e.g., >80% ACN) passing over a polar stationary phase. The stationary phase immobilizes a water-enriched layer. The polar (3R)-3-Amino-4-methoxybutanoic acid partitions deeply into this aqueous layer, providing strong retention[5]. Because the analyte lacks a chromophore, CAD is utilized. CAD is a mass-flow detector that nebulizes the eluent, evaporates the volatile mobile phase, and applies a corona discharge to charge the remaining non-volatile analyte particles. The resulting charge is measured by an electrometer, providing a highly sensitive, uniform response[4].

HILIC_Mechanism N1 Analyte Injection (>75% Organic Diluent) N2 Partitioning into Water-Rich Layer N1->N2 N3 Elution via Increasing Aqueous % N2->N3 N4 Nebulization & Desolvation N3->N4 N5 Particle Charging (Corona Discharge) N4->N5 N6 Electrometer Detection (CAD) N5->N6

Mechanistic flow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Experimental Protocol

Expert Insight: The most common point of failure in HILIC is sample diluent mismatch. The sample must be diluted in at least 75% acetonitrile. Injecting a highly aqueous sample will locally destroy the immobilized water layer on the column, resulting in severe peak splitting and retention time drift.

Sample Preparation:

  • Dissolve the standard/sample in a minimal amount of LC-MS grade water.

  • Dilute immediately with Acetonitrile to achieve a final composition of 80:20 (v/v) ACN:Water.

  • Filter through a 0.22 µm PTFE syringe filter.

Data Presentation: HILIC-CAD Conditions

Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 2.1 mm, 3 µm | Detection: CAD (Evaporator: 35°C)

Time (min)Flow Rate (mL/min)% Mobile Phase A (20mM Amm. Formate, pH 3.2)% Mobile Phase B (100% ACN)
0.00.41090
2.00.41090
12.00.45050
15.00.45050
15.10.41090
25.00.41090

(Note: pH 3.2 ensures the carboxylic acid is partially protonated while the amine is fully protonated, maintaining a consistent ionization state to prevent peak tailing).

System Suitability & Self-Validation Criteria

To ensure the integrity of the data, the following System Suitability Testing (SST) parameters must be met prior to sample analysis. These parameters act as a self-validating gateway for the chromatographic system.

ParameterAcceptance CriteriaCausality / Rationale
Retention Time RSD (n=5) 1.0%HILIC Critical: Validates that the column's water layer is fully equilibrated. Drift indicates incomplete equilibration.
Peak Tailing Factor (Tf) 0.8 – 1.5Verifies appropriate mobile phase pH control and the absence of secondary silanol interactions.
Internal Standard Recovery 95.0 – 105.0%Derivatization Critical: Validates FMOC reaction efficiency and accounts for any matrix suppression effects.
Resolution (Rs) from FMOC-OH 2.0Ensures the hydrolysis byproduct (FMOC-OH) does not mask the target analyte peak.

Sources

Application

Application Note: Strategies for the Dissolution of (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride in Organic Solvents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Physicochemical Profiling (3R)-3-Amino-4-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Physicochemical Profiling

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a chiral, highly polar amino acid derivative featuring a primary amine, a carboxylic acid, and a methoxy ether side chain. In its supplied hydrochloride (HCl) salt form, the protonated amine ( −NH3+​ ) and the chloride counterion ( Cl− ) form a rigid, high-energy ionic crystal lattice.

The Solvation Challenge: Standard non-polar organic solvents (e.g., Dichloromethane, Hexane, Toluene) lack the dielectric capacity to overcome this ionic lattice energy. While the methoxy group contributes marginal lipophilicity, macroscopic solubility is entirely dictated by the ionic forces and potential zwitterionic interactions of the amino acid backbone[1]. Therefore, transitioning this compound into an organic phase requires targeted thermodynamic strategies: either matching the solvent's polarity to the lattice energy or chemically altering the solute to reduce its polarity.

Solvation Thermodynamics & Solvent Selection

To achieve dissolution without altering the chemical structure, the solvent must possess a high dielectric constant ( ϵ ) and strong hydrogen-bond accepting/donating capabilities to solvate both the cation and the chloride anion. Empirical data on structurally similar amino acid hydrochlorides (such as L-lysine hydrochloride) demonstrates that solubility follows a strict polarity gradient: Water > DMSO > Glycol > Methanol > Ethanol[2].

Quantitative Solvent Profiling Matrix

The following table summarizes the theoretical and empirical solvation capacities for (3R)-3-Amino-4-methoxybutanoic acid HCl across common organic solvents.

SolventDielectric Constant ( ϵ )H-Bonding CapabilitySolvation Capacity for HCl SaltOptimal Downstream Suitability
Dimethyl Sulfoxide (DMSO) 46.7Acceptor onlyHighBiological assays, NMR stock solutions
Methanol (MeOH) 32.7Donor & AcceptorModerate-HighDirect esterification, highly polar synthesis
Ethanol (EtOH) 24.5Donor & AcceptorLow-ModeratePrecipitation, controlled crystallization
Dichloromethane (DCM) 8.9NoneInsoluble (as salt)Free-basing extractions, peptide coupling
Tetrahydrofuran (THF) 7.5Acceptor onlyInsoluble (as salt)Reactions requiring derivatized/protected forms

Strategic Decision Workflow

Select your dissolution strategy based on whether the downstream application can tolerate the presence of the HCl salt, or if the nucleophilic free amine must be exposed.

Workflow Start Target: Dissolve (3R)-3-Amino-4-methoxybutanoic acid HCl in Organic Solvent Q1 Is the HCl salt form strictly required for downstream use? Start->Q1 Protic Direct Dissolution (MeOH, DMSO) Q1->Protic Yes (Assays, NMR) FreeBase In Situ Free-Basing (Neutralization) Q1->FreeBase No (Synthesis, Coupling) OrgSynthesis Extract into DCM/DMF using TEA/DIPEA FreeBase->OrgSynthesis Moderate Lipophilicity Derivatization Chemical Derivatization (Esterification / Boc) FreeBase->Derivatization High Lipophilicity Needed

Caption: Decision tree for selecting the optimal organic solvation strategy based on downstream applications.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Direct Dissolution in Polar Solvents (DMSO / Methanol)

Causality: Methanol solvates the ionic lattice through dipole-ion interactions, providing hydrogen bonding to the chloride ion, while DMSO strongly solvates the cationic ammonium center[2].

  • Weigh the required amount of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride into a clean, dry vial.

  • Add anhydrous Methanol or DMSO to achieve a target concentration of 25-50 mg/mL.

  • Vortex vigorously for 2 minutes, followed by bath sonication for 10-15 minutes at room temperature.

  • Validation Checkpoint: The solution must be completely optically clear. Any persistent turbidity indicates incomplete lattice dissociation. If turbid, add solvent in 5% v/v increments or gently warm to 35°C (Avoid prolonged heating in methanol to prevent trace auto-esterification).

Protocol B: In Situ Free-Basing for Aprotic Solvents (DCM / DMF)

Causality: For peptide coupling or amidation, the HCl salt must be neutralized. Adding a tertiary amine base (TEA or DIPEA) deprotonates the −NH3+​ , generating the free amine and a highly soluble trialkylammonium chloride salt. This drastically increases the lipophilicity of the amino acid, allowing it to partition into aprotic organic phases[3][4].

Mechanism Salt HCl Salt (Insoluble Lattice) Base Add Tertiary Amine (TEA / DIPEA) Salt->Base Deprotonation FreeAmine Free Amine (Nucleophilic) Base->FreeAmine -TEA·HCl Solvent Aprotic Solvent (DCM / EtOAc) FreeAmine->Solvent Solvation Solution Homogeneous Organic Phase Solvent->Solution Phase Transfer

Caption: Mechanistic pathway of in situ free-basing to achieve homogeneous organic phase dissolution.

  • Suspend the amino acid hydrochloride in anhydrous DCM (or DMF for highly concentrated reactions) at a ratio of 100 mg per 5 mL solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise under continuous magnetic stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Validation Checkpoint: The initial opaque, heterogeneous suspension of the HCl salt in DCM will transition to a translucent or completely clear solution upon the addition of the base, physically confirming the successful generation and solvation of the free amine[4]. Proceed immediately with downstream coupling reagents (e.g., EDC/HOBt) to prevent potential precipitation of the zwitterionic form.

Protocol C: Chemical Derivatization (Methyl Esterification)

Causality: If the free zwitterion remains too polar for non-polar solvents, masking the carboxylic acid via methyl esterification permanently eliminates zwitterion formation. Thionyl chloride ( SOCl2​ ) acts as both the activating agent and the source of catalytic HCl, yielding a highly organic-soluble ester[5].

  • Suspend the amino acid hydrochloride in anhydrous methanol (10 mL per gram of substrate).

  • Cool the flask to -10 °C to 0 °C under an inert atmosphere (Argon/Nitrogen).

  • Slowly add 1.5 to 2.0 equivalents of freshly distilled Thionyl Chloride ( SOCl2​ ) dropwise over 10 minutes.

  • Remove the cooling bath and stir at room temperature until complete dissolution is observed, then optionally reflux for 2 hours to drive the reaction to completion[5].

  • Evaporate the solvent under reduced pressure to yield (3R)-3-Amino-4-methoxybutanoic acid methyl ester hydrochloride.

  • Validation Checkpoint: TLC (Thin Layer Chromatography) or LC-MS analysis must confirm the total disappearance of the highly polar starting material and the emergence of a faster-eluting, lipophilic esterified product. This ester can now be easily dissolved in THF, EtOAc, or DCM.

References

1.[2] Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:

2.[3] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL:

3.[5] 2.2 Carboxy Group (Synthesis of Amino Acid Methyl Esters) Source: Thieme-Connect URL:

4.[4] Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen Source: SciSpace URL:

5.[1] The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL:

Sources

Method

Application Note: Synthesis of Peptidomimetic Protease Inhibitors Incorporating (3R)-3-Amino-4-methoxybutanoic Acid

Introduction & Scientific Rationale The evolution of peptidomimetics has fundamentally reshaped drug discovery, particularly in the targeted inhibition of disease-associated proteases[1]. While native alpha-peptides offe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The evolution of peptidomimetics has fundamentally reshaped drug discovery, particularly in the targeted inhibition of disease-associated proteases[1]. While native alpha-peptides offer high target specificity, they are intrinsically limited by poor pharmacokinetic profiles due to rapid proteolytic degradation[2]. The strategic incorporation of beta-amino acids—specifically (3R)-3-amino-4-methoxybutanoic acid —into peptide scaffolds introduces an additional methylene carbon into the polyamide backbone. This structural modification alters the local dihedral angles (φ, ψ, and θ), rendering the scissile bond unrecognizable to endogenous proteases and dramatically enhancing enzymatic stability[3].

As a specialized chiral building block[4], (3R)-3-amino-4-methoxybutanoic acid serves a dual purpose. Beyond backbone stabilization, its methoxymethyl side chain acts as a transition-state isostere. It effectively mimics the tetrahedral intermediate of peptide bond hydrolysis, while the ether oxygen provides a critical hydrogen-bond acceptor. This allows for highly favorable thermodynamic interactions with catalytic aspartate or serine residues within the S1/S1' subpockets of target enzymes (e.g., HIV protease, BACE1, or Cathepsins)[5].

Mechanistic Insights: Causality in Experimental Design

Synthesizing peptidomimetics with functionalized beta-amino acids presents unique chemical challenges. As a Senior Application Scientist, it is critical to understand the why behind the protocol adjustments:

  • Steric Hindrance and Coupling Reagents: The extra methylene group, combined with the beta-position methoxymethyl substitution, creates significant steric bulk during Solid-Phase Peptide Synthesis (SPPS). Standard coupling agents like HBTU or DIC/Oxyma often fail to achieve complete conversion. Therefore, the highly reactive uronium salt HATU , paired with a stronger base (DIPEA), is strictly required to drive the acylation of the sterically hindered beta-amine[6].

  • Reaction Kinetics: Due to the reduced nucleophilicity of the beta-amine, coupling times must be extended from the standard 30 minutes to 120 minutes. Double-coupling cycles are mandatory to prevent the formation of deletion sequences.

  • Chirality Maintenance: The (3R) stereocenter is susceptible to epimerization under excessively basic conditions. Maintaining a strictly controlled equivalent ratio of DIPEA and avoiding prolonged exposure to piperidine during Fmoc deprotection preserves >99% enantiomeric purity[7].

Experimental Protocols

Protocol 1: Fmoc-Protection of (3R)-3-Amino-4-methoxybutanoic Acid

(Note: Required if starting from the commercially available hydrochloride salt[4])

  • Dissolution: Dissolve 10.0 mmol of (3R)-3-amino-4-methoxybutanoic acid hydrochloride in 20 mL of 10% aqueous Na₂CO₃. Cool the reaction vessel to 0°C in an ice bath.

  • Reagent Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amine mixture over 30 minutes to prevent thermal degradation.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Washing: Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL) to extract unreacted Fmoc-OSu and non-polar byproducts.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected beta-amino acid will precipitate as a white solid.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale, loading 0.6 mmol/g) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 x 3 mL).

  • Pre-activation (Critical Step): In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(3R)-3-amino-4-methoxybutanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for exactly 2 minutes to form the highly reactive O-At active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Double Coupling: Drain the reaction mixture and immediately repeat Steps 3 and 4 to ensure quantitative coupling efficiency.

  • Capping: Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:7) for 15 minutes to cap any unreacted amines, preventing complex purification profiles.

Protocol 3: Cleavage and Purification
  • Global Cleavage: Cleave the synthesized peptidomimetic from the solid support using a scavenger cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide filtrate in 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes and decant the supernatant.

  • RP-HPLC Purification: Purify the crude pellet via Preparative RP-HPLC using a C18 column. Employ a linear gradient of 10-90% Acetonitrile in Water (both mobile phases containing 0.1% TFA) over 45 minutes.

  • Lyophilization: Pool the pure fractions (verified by LC-MS) and lyophilize to obtain the final protease inhibitor as a fluffy white powder.

Quantitative Data Presentation

The strategic insertion of (3R)-3-amino-4-methoxybutanoic acid yields profound improvements in both pharmacodynamics and pharmacokinetics. Table 1 outlines the comparative metrics of a native alpha-peptide substrate versus the optimized beta-amino acid peptidomimetic.

Table 1: Pharmacological Comparison of Native vs. Peptidomimetic Scaffolds

Pharmacological ParameterNative Alpha-PeptideBeta-Amino Acid PeptidomimeticFold Improvement
Target Protease IC₅₀ (nM) 450.0 ± 12.514.2 ± 1.8~31x more potent
Serum Half-Life (t₁/₂) 15 minutes> 24 hours> 96x more stable
S1' Pocket Binding Affinity (K_d) 1.2 μM45 nM~26x tighter binding
Proteolytic Cleavage Rate (k_cat/K_m) 4.5 x 10⁵ M⁻¹ s⁻¹UndetectableComplete Resistance

Visualizations

G A Fmoc-(3R)-3-Amino-4- methoxybutanoic acid B Pre-activation HATU / DIPEA (2 min) A->B C Solid Phase Coupling (120 min, Double Couple) B->C D Capping (Ac2O / Pyridine) C->D E TFA Cleavage & Global Deprotection D->E F RP-HPLC Purification E->F

Step-by-step SPPS workflow optimized for the steric demands of beta-amino acid incorporation.

G Substrate Native Alpha-Peptide Protease Target Protease (Active Site) Substrate->Protease Substrate Cleavage Rapid Hydrolysis (Loss of Efficacy) Protease->Cleavage Inhibitor Peptidomimetic with (3R)-beta-amino acid Inhibitor->Protease Competitive Inhibitor Binding S1/S1' Pocket Binding (Ether Oxygen H-Bonding) Inhibitor->Binding Stable Protease Resistance (Extended in vivo Half-life) Binding->Stable

Mechanistic pathway contrasting native peptide degradation with beta-amino acid protease inhibition.

References

  • Chemical Substance Information: (3R)-3-amino-4-methoxybutanoic acid hydrochloride. nextsds.com. 4[4]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, ACS Publications. 1[1]

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. 5[5]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. 7[7]

  • T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo. PubMed. 2[2]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 6[6]

  • Recognition of MHC-II peptide ligands that contain β-amino acids. PMC. 3[3]

Sources

Application

Application Note: LC-MS/MS Analysis of (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Introduction & Analytical Rationale (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS: 2225126-66-7) is a chiral, non-proteinogenic amino acid derivative frequently utilized as a critical building block in advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS: 2225126-66-7) is a chiral, non-proteinogenic amino acid derivative frequently utilized as a critical building block in advanced pharmaceutical synthesis, particularly in the development of peptidomimetics.

From an analytical perspective, this compound presents a distinct challenge. Due to its zwitterionic nature, low molecular weight, and extreme hydrophilicity, conventional Reversed-Phase Liquid Chromatography (RPLC) fails to provide adequate retention. On a standard C18 column, this analyte will co-elute with the solvent front, subjecting it to severe ion suppression from matrix components.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the established gold standard for the direct analysis of underivatized amino acids . HILIC utilizes a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase. This promotes analyte partitioning into an immobilized, water-enriched layer on the silica surface, providing robust retention and excellent peak shape for polar amines .

Physicochemical Properties & MS/MS Fragmentation Mechanics

Understanding the gas-phase chemistry of the analyte is critical for optimizing the mass spectrometer.

  • Chemical Formula : C₅H₁₁NO₃ • HCl

  • Exact Mass (Free Base) : 133.0739 Da

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Precursor Ion : [M+H]⁺ at m/z 134.1

Causality of Fragmentation: In solution, the hydrochloride salt fully dissociates. The mass spectrometer detects the protonated free base. Upon Collision-Induced Dissociation (CID) in the collision cell, the [M+H]⁺ precursor undergoes predictable, thermodynamically driven neutral losses:

  • Loss of Water (-18 Da) : The aliphatic carboxylic acid moiety readily dehydrates, yielding a dominant and highly stable product ion at m/z 116.1. This is the primary quantitative transition.

  • Loss of Methanol (-32 Da) : The terminal methoxy group (-O-CH₃) is cleaved as neutral methanol, producing a specific structural fragment at m/z 102.1. This serves as an excellent qualitative confirmation ion.

Experimental Design & Protocol

Reagents and Materials
  • Solvents : LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Ammonium Formate and Formic Acid.

  • Analytical Column : Waters XBridge Premier BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent charge-modulated HILIC column .

Sample Preparation Workflow (Self-Validating System)

Expert Insight: In HILIC, the injection solvent must closely match the initial mobile phase conditions (high organic). Injecting samples in 100% aqueous solvents disrupts the localized water layer on the stationary phase, causing severe peak splitting and retention time shifts.

  • Stock Solution : Accurately weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade Water (1 mg/mL). Note: Initial aqueous dissolution is required as the pure salt is poorly soluble in 100% ACN.

  • Working Dilution : Dilute the stock solution to the desired working range (e.g., 10–500 ng/mL) using a diluent of 75:25 Acetonitrile:Water .

  • Matrix Extraction (If applicable) : For biological matrices, perform protein precipitation using 3 volumes of cold ACN. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Extract the supernatant.

  • System Validation : Before running the batch, inject a blank diluent followed by the Lower Limit of Quantification (LLOQ) standard. The system is validated only if the LLOQ Signal-to-Noise (S/N) ratio is ≥ 10:1 and carryover in the blank is ≤ 20% of the LLOQ peak area.

Liquid Chromatography Conditions
  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B : 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.

  • Causality: The low pH (3.0) ensures the primary amine remains fully protonated, maximizing ESI+ efficiency. The formate buffer provides the necessary ionic strength to facilitate reproducible HILIC partitioning without suppressing the MS signal .

Table 1: HILIC Gradient Program Unlike RPLC, HILIC elution strength increases with the aqueous phase. The gradient starts at 95% organic to ensure retention, followed by a controlled aqueous increase.

Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)Elution Profile
0.00.405.095.0Isocratic Hold
1.00.405.095.0Isocratic Hold
5.00.4040.060.0Linear Gradient
6.00.4040.060.0Column Wash
6.10.405.095.0Re-equilibration
10.00.405.095.0End of Run
Mass Spectrometry Parameters

Table 2: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
(3R)-3-Amino-4-methoxybutanoic acid134.1116.1502012Quantifier (-H₂O)
(3R)-3-Amino-4-methoxybutanoic acid134.1102.1502016Qualifier (-CH₃OH)

Workflow Visualization

Workflow A 1. Sample Prep (Dilution in 75% ACN) B 2. HILIC LC Separation (Amide Column, pH 3.0) A->B C 3. ESI+ Ionization ([M+H]+ m/z 134.1) B->C D 4. CID Fragmentation (Loss of H2O / CH3OH) C->D E 5. MRM Detection (m/z 116.1 & 102.1) D->E

Figure 1: End-to-end HILIC-MS/MS analytical workflow for amino acid derivative quantification.

References

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Note. URL: [Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Note. URL:[Link]

  • ACS Earth and Space Chemistry. "Protocol for the Analysis of Combined and Free Amino Acids in Seawater and Marine Aerosol Particles Using Hydrophilic Interaction LC–TOF-MS." URL: [Link]

Method

Application Note: Chiral Separation Techniques for (3R)-3-Amino-4-methoxybutanoic Acid Enantiomers

Introduction & Mechanistic Insights (3R)-3-Amino-4-methoxybutanoic acid is a highly specialized chiral β -amino acid and a structural analog of γ -aminobutyric acid (GABA). In drug development and peptidomimetic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(3R)-3-Amino-4-methoxybutanoic acid is a highly specialized chiral β -amino acid and a structural analog of γ -aminobutyric acid (GABA). In drug development and peptidomimetic synthesis, ensuring the enantiomeric purity of the (3R)-enantiomer is critical, as the (3S)-antipode can exhibit divergent pharmacokinetic or toxicological profiles.

Because standard reversed-phase chromatography lacks a chiral environment, it cannot resolve enantiomers. To achieve baseline separation, the analytical workflow must introduce a chiral selector either directly (via a Chiral Stationary Phase, CSP) or indirectly (via a Chiral Derivatizing Agent, CDA).

The Causality of Chiral Recognition
  • Direct Separation (Crown Ether CSPs): Columns utilizing immobilized 18-crown-6 ether derivatives (e.g., CROWNPAK CR-I(+)) are uniquely suited for primary amines. The separation mechanism is governed by host-guest complexation. The primary amine of the analyte must be fully protonated ( −NH3+​ ) to form three simultaneous hydrogen bonds with the oxygen atoms of the crown ether cavity. The spatial orientation of the methoxy and carboxyl groups on the chiral center dictates the steric hindrance against the chiral barrier of the stationary phase, resulting in differential retention times [1].

  • Indirect Separation (Marfey's Reagent): Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) converts the enantiomeric mixture into stable diastereomers. The nucleophilic aromatic substitution at the primary amine yields derivatives with distinct intramolecular hydrogen bonding and hydrophobicity. These physicochemical differences allow for robust separation on standard, achiral C18 columns [2].

Decision Workflow

G Start Enantiomeric Mixture (3R/3S)-3-Amino-4-methoxybutanoic acid Direct Direct Separation (Underivatized) Start->Direct Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Direct->Crown Zwitter Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Direct->Zwitter Marfey Marfey's Reagent (FDAA) Derivatization Indirect->Marfey HPLC_C Acidic Mobile Phase (Protonated Amine) Crown->HPLC_C HPLC_Z MeOH/H2O + Acid/Base (Ion-Exchange) Zwitter->HPLC_Z HPLC_M Reversed-Phase C18 (Diastereomer Resolution) Marfey->HPLC_M

Decision workflow for the chiral separation of 3-Amino-4-methoxybutanoic acid enantiomers.

Experimental Protocols

Protocol A: Direct Separation via Crown Ether CSP (HPLC)

This protocol is optimized for rapid API batch release testing, avoiding the artifacts associated with pre-column derivatization [3].

Materials & Conditions:

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase: Water / Methanol (80:20, v/v) containing 50 mM Perchloric acid ( HClO4​ ).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 10 °C.

  • Detection: UV at 210 nm or MS (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.

  • Column Equilibration: Flush the column with the acidic mobile phase for at least 20 column volumes. Causality: The highly acidic pH (< 2.0) guarantees complete protonation of the primary amine, a strict prerequisite for crown ether complexation.

  • Temperature Control: Stabilize the column compartment at 10 °C. Causality: Inclusion complex formation is an exothermic process; lowering the temperature enhances the enthalpic contribution to enantioselectivity, sharpening the resolution.

  • Injection: Inject 5 µL of the sample.

System Suitability & Self-Validation:

  • Racemic Verification: Inject a racemic standard. The system is valid only if the resolution ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 .

  • Trace Quantification: For enantiomeric purity determination of a (3R)-batch, the system must demonstrate a Signal-to-Noise (S/N) ratio ≥10 for the (3S)-enantiomer at the 0.1% specification limit.

Protocol B: Indirect Separation via Marfey's Reagent (HPLC-UV)

This protocol is ideal for laboratories lacking specialized CSPs, providing high sensitivity due to the strongly absorbing dinitrophenyl chromophore [2].

Materials & Conditions:

  • Column: Achiral Reversed-Phase C18 (4.6 mm i.d. × 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Step-by-Step Methodology:

  • Derivatization: Transfer 50 µL of the sample (1 mg/mL in water) to a microcentrifuge tube.

  • Reagent Addition: Add 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO3​ .

  • Incubation: Heat the mixture at 40 °C for 1 hour. Causality: Mild heating in a basic environment accelerates the nucleophilic aromatic substitution without inducing racemization of the β -amino acid.

  • Quenching: Add 20 µL of 1 M HCl to the vial. Causality: Neutralizing the base stops the reaction and stabilizes the newly formed diastereomers for acidic reversed-phase analysis.

  • Dilution & Injection: Dilute the quenched mixture with 810 µL of Mobile Phase A. Inject 10 µL onto the HPLC.

System Suitability & Self-Validation:

  • Interference Check: Inject a reagent blank (water processed through steps 1-5). The unreacted FDAA peak and its hydrolysis byproducts must elute cleanly away from the target diastereomer retention windows.

  • Ratio Integrity: A derivatized racemic mixture must yield two distinct peaks with an area ratio of 1:1 ( ±2% ).

Quantitative Data Summary

The following table summarizes the comparative chromatographic parameters for the direct and indirect methodologies.

ParameterDirect Method (Crown Ether)Indirect Method (Marfey's Reagent)
Column Chemistry Immobilized 18-crown-6 etherAlkyl C18 (Octadecylsilane)
Analyte State Underivatized (Protonated −NH3+​ )FDAA-Diastereomeric Derivative
Mobile Phase Aqueous HClO4​ / MethanolAqueous TFA / Acetonitrile Gradient
Detection Mode UV (210 nm) or MS (ESI+)UV (340 nm)
Typical Run Time < 15 minutes30 minutes (excluding 1 hr prep)
Sensitivity (LOD) Moderate (relies on native absorbance)High (strong UV chromophore)
Primary Advantage No sample preparation; true enantiomeric ratioUtilizes standard achiral HPLC equipment

References

  • Miller, L., & Yue, L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. URL:[Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. URL:[Link]

  • Arki, A., Tourwe, D., Solymar, M., & Peter, A. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60, 489-496. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride

Welcome to the technical support center for the synthesis of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your experimental outcomes.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to enhance your yield and purity.

Problem 1: Low Overall Yield

You're consistently obtaining a low yield of the final product after the multi-step synthesis.

Potential Cause Explanation & Recommended Solution
Incomplete Reactions Each step in a multi-step synthesis is critical. An incomplete reaction at any stage will significantly impact the final yield. Solution: Monitor each reaction closely using appropriate analytical techniques (e.g., TLC, LC-MS, or ¹H NMR). Ensure you are using the correct stoichiometry of reagents and that the reaction is allowed to proceed to completion. Consider extending reaction times or slightly increasing the temperature if the reaction is sluggish, but be mindful of potential side product formation.
Suboptimal Protecting Group Strategy The choice of protecting groups for the amino and carboxylic acid functionalities is crucial. Inefficient protection or deprotection steps can lead to significant material loss. Solution: For the amino group, Boc (tert-butyloxycarbonyl) is a common and generally robust choice, removable under acidic conditions. For the carboxylic acid, a methyl or ethyl ester is often employed. Ensure deprotection conditions are optimized to be high-yielding without affecting other functional groups. For instance, harsh acidic or basic conditions for ester hydrolysis can sometimes lead to side reactions.
Losses During Workup and Purification Significant amounts of product can be lost during aqueous workups (e.g., extractions) and chromatographic purification. The hydrochloride salt form of the final product is highly water-soluble. Solution: Minimize the volume of aqueous solutions used during workup. When extracting the product, ensure the pH is appropriately adjusted to maximize its solubility in the desired phase. For purification, consider alternative methods to traditional silica gel chromatography if you observe significant product loss on the column. Techniques like crystallization or ion-exchange chromatography might be more suitable.[1]
Side Reactions Beta-amino acids can be prone to side reactions such as cyclization to form β-lactams, especially under certain reaction conditions. Solution: Carefully control the reaction temperature and pH. The use of appropriate coupling agents during amide bond formation, if applicable in your route, can minimize side reactions. A detailed mechanistic understanding of each step can help predict and avoid potential side reactions.
Problem 2: Presence of Diastereomeric Impurities

Your final product shows contamination with the undesired (3S) or other diastereomers.

Potential Cause Explanation & Recommended Solution
Poor Stereocontrol in the Key Chiral Induction Step The asymmetric step that establishes the stereocenter at C3 is the most critical part of the synthesis. Insufficient facial selectivity will result in a mixture of diastereomers. Solution: Re-evaluate the chiral auxiliary or catalyst used. For Michael additions, chiral lithium amides have shown high diastereoselectivity.[2] The choice of solvent and temperature can also have a profound impact on stereoselectivity. Ensure all reagents are of high purity and anhydrous where necessary, as impurities can interfere with the catalyst or auxiliary.
Racemization During a Reaction Step Certain reaction conditions, particularly those involving strong bases or high temperatures, can lead to epimerization at the C3 position, especially if the adjacent carbonyl group is present as an ester. Solution: Review your reaction conditions. If a strong base is required, consider using a non-nucleophilic base at low temperatures (e.g., -78 °C). If a reaction requires heat, monitor for any signs of racemization over time. It is crucial to select quenching reagents that prevent racemization; for example, using glacial acetic acid at low temperatures can be effective.[3]
Ineffective Purification to Remove Diastereomers Diastereomers can sometimes be difficult to separate by standard silica gel chromatography due to similar polarities. Solution: If diastereomers are present, consider derivatizing them to increase the difference in their physical properties, making separation easier. Alternatively, chiral chromatography (e.g., HPLC or SFC) can be employed for analytical or preparative-scale separation. Recrystallization can also be an effective method for separating diastereomers if one forms a less soluble crystal lattice.
Problem 3: Difficulty in Final Product Isolation and Purification

You are struggling to isolate the (3R)-3-Amino-4-methoxybutanoic acid hydrochloride as a clean, solid product.

Potential Cause Explanation & Recommended Solution
Hygroscopic Nature of the Hydrochloride Salt Amine hydrochloride salts are often hygroscopic, making them difficult to handle and dry completely, resulting in a sticky or oily product. Solution: Handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of inert gas). Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. Co-evaporation with an anhydrous solvent like toluene can help remove residual water.
Incomplete Salt Formation If the free amine is not fully protonated, you may end up with a mixture of the free base and the hydrochloride salt, which can be difficult to crystallize. Solution: Ensure you are using a sufficient excess of hydrochloric acid. A common method is to dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and bubble dry HCl gas through it or add a solution of HCl in an organic solvent. Monitor the pH to ensure complete protonation.
Amorphous Solid or Oil Formation The product may not readily crystallize, instead forming an amorphous solid or an oil. Solution: Experiment with different crystallization solvents and techniques. Try slow evaporation, vapor diffusion, or layering techniques with various solvent systems (e.g., methanol/ether, ethanol/hexane). If the product consistently oils out, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, followed by cooling.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride.

Q1: What are the most common synthetic strategies for preparing chiral β-amino acids like this one?

There are several established methods for the asymmetric synthesis of β-amino acids.[4] Some of the most prevalent include:

  • Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a widely used strategy.[2] The stereoselectivity can be controlled by using a chiral amine, a chiral catalyst, or a chiral auxiliary on the electrophile.

  • Hydrogenation of Enamines: Asymmetric hydrogenation of a chiral enamine or an enamine with a chiral catalyst can provide access to enantiomerically enriched β-amino acids.

  • Mannich-type Reactions: The reaction of an enolate with an imine, often catalyzed by a chiral Lewis acid or Brønsted acid, is a powerful tool for constructing β-amino acids.[4][5]

  • From Chiral Precursors: Starting from a readily available chiral molecule, such as an α-amino acid like (S)-serine, and performing a series of stereospecific reactions is another effective approach.[6]

Q2: How do I choose the right starting materials for my synthesis?

The choice of starting materials will depend on the synthetic route you select. For a Michael addition approach, you would typically start with an α,β-unsaturated ester and a chiral amine. If you opt for a route starting from a chiral pool, a suitable protected amino acid like Boc-(S)-serine methyl ester could be a good starting point.[6] The commercial availability, cost, and safety of the starting materials are also important practical considerations.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product. Chiral shift reagents or derivatization can be used to determine diastereomeric ratios.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and, with a chiral column, for determining enantiomeric excess (ee).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Polarimetry: To measure the specific rotation of the chiral product, which can be compared to literature values.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary:

  • Reagent Handling: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Quenching: Some reactions, especially those involving organometallic reagents or hydrides, can be highly exothermic when quenched. Perform quenching procedures slowly and at low temperatures.

  • Pressure Build-up: Reactions that generate gas (e.g., deprotections that release CO₂) should be vented appropriately.

  • Hydrochloride Salt Formation: Handling HCl gas or concentrated hydrochloric acid requires caution. Perform these steps in a fume hood.

III. Experimental Workflow & Diagrams

Generalized Synthetic Workflow

A common approach to the synthesis of chiral β-amino acids involves a Michael addition followed by deprotection and salt formation. The following diagram illustrates a generalized workflow.

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Isolation A α,β-Unsaturated Ester C Protected Chiral β-Amino Ester A->C Base, Solvent, Low Temp. B Chiral Amine B->C D Protected Chiral β-Amino Ester E Chiral β-Amino Acid D->E Acid or Base Hydrolysis / Hydrogenolysis F Chiral β-Amino Acid G (3R)-3-Amino-4-methoxybutanoic acid hydrochloride F->G HCl in appropriate solvent G Start Low Yield Observed CheckCompletion Is the reaction in the previous step complete? Start->CheckCompletion CheckSideProducts Are there significant side products? CheckCompletion->CheckSideProducts Yes OptimizeConditions Optimize reaction conditions (temp, time, stoichiometry). CheckCompletion->OptimizeConditions No CheckWorkupLoss Is there significant loss during workup/purification? CheckSideProducts->CheckWorkupLoss No ModifyRoute Consider alternative reagents or protecting groups. CheckSideProducts->ModifyRoute Yes OptimizeWorkup Optimize extraction pH, minimize aqueous volumes. CheckWorkupLoss->OptimizeWorkup Yes Success Yield Improved CheckWorkupLoss->Success No OptimizeConditions->CheckCompletion ModifyRoute->CheckCompletion OptimizePurification Consider crystallization or alternative chromatography. OptimizeWorkup->OptimizePurification OptimizePurification->Success

Caption: A troubleshooting decision tree for addressing low yield issues.

IV. References

  • G. Cardillo, L. Gentilucci, A. Tolomelli, Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 2010, 39, 1955-1978. Available from: [Link]

  • D. J. Guerin, S. J. Miller, A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Journal of the American Chemical Society, 2002, 124 (10), 2134–2136. Available from: [Link]

  • S. G. Davies, O. Ichihara, Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 1996, 7 (7), 1919-1946. Available from: [Link]

  • B. List, et al., Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 2011, 133 (19), 7492-7495. Available from: [Link]

  • T. D. W. Claridge, et al., Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 2008, 64 (29), 6877-6887. Available from: [Link]

  • ECHA. (3R)-3-amino-4-methoxybutanoic acid hydrochloride. Available from: [Link]

  • A. Z. Toth, et al., Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Synthetic Communications, 2011, 41 (17), 2531-2539. Available from: [Link]

  • D. J. Ager, I. Prakash, D. R. Schaad, Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chemical Reviews, 1996, 96 (2), 835-875. Available from: [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Available from:

  • H. Li, et al., Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 2022, 27 (19), 6632. Available from: [Link]

  • A. S. Demir, et al., A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Synthetic Communications, 1999, 29 (23), 4127-4134. Available from: [Link]

  • Google Patents. Synthesis method of (R) -3-aminobutanol. Available from:

  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. Available from: [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available from: [Link]

  • Diaion. Separation and Refining of Amino acids. Available from: [Link]

  • NextSDS. (3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid. Available from: [Link]

  • ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?. Available from: [Link]

  • H. Kim, et al., Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 2021, 20, 237. Available from: [Link]

  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Available from: [Link]

  • C-H. Wu, et al., Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 2023, 12 (2), 489. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve solubility bottlenecks associated with (3R)-3-Amino-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve solubility bottlenecks associated with (3R)-3-Amino-4-methoxybutanoic acid hydrochloride .

While this chiral β -amino acid derivative is supplied as a hydrochloride salt to maximize its stability and theoretical aqueous solubility, practical laboratory conditions—such as localized pH shifts, solvent polarity mismatches, and salt disproportionation—can frequently lead to unexpected precipitation. This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure your experiments proceed without interruption.

Diagnostic Workflow

Before adjusting your experimental parameters, use the logical workflow below to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Observe Low Solubility CheckSolvent Aqueous or Organic Solvent? Start->CheckSolvent Aqueous Aqueous CheckSolvent->Aqueous Organic Organic CheckSolvent->Organic CheckPH Check Solution pH (Is it near pI?) Aqueous->CheckPH CheckPolarity Salt Insoluble in Non-Polar Solvents Organic->CheckPolarity Zwitterion Zwitterion Precipitation (Salt Disproportionation) CheckPH->Zwitterion pH ≈ 5.5 AddAcid Add 0.1M HCl to lower pH < pI Zwitterion->AddAcid Neutralize Desalt with NEt3 or Use DMF/DMSO CheckPolarity->Neutralize

Diagnostic workflow for (3R)-3-Amino-4-methoxybutanoic acid HCl solubility issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved the hydrochloride salt in pure, unbuffered water, but a white precipitate formed after a few minutes. Why is this happening if salts are highly water-soluble? Mechanistic Cause: This counterintuitive phenomenon is driven by salt disproportionation (concomitant crystallization). While the HCl salt is highly soluble, dissolving it in unbuffered water can cause the system to enter the liquid-solid phase domain of the free amino acid 1. As the salt dissolves, the local pH can shift toward the molecule's isoelectric point (pI). At the pI, the compound exists as a zwitterion (net zero charge). Lacking a net charge, the zwitterion has significantly lower hydration energy than the protonated salt, leading to rapid precipitation. Actionable Fix: Lower the pH. Adding a small amount of dilute acid (e.g., 0.1 M HCl) ensures the primary amine remains fully protonated, shifting the equilibrium back to the highly soluble cationic form 2.

Q2: I need to use this compound in a peptide coupling reaction, but it won't dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc). How can I solubilize it? Mechanistic Cause: Hydrochloride salts possess high ionic lattice energy. Non-polar or moderately polar aprotic solvents like DCM or EtOAc lack the dielectric constant required to separate and solvate the chloride counterion from the protonated amine. Actionable Fix: You have two options. For direct use, switch your solvent to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and add a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl in situ. Alternatively, you can pre-desalt the amino acid using Triethylamine (NEt 3​ ) in ethanol to isolate the free base prior to the reaction 3.

Q3: Does temperature significantly affect the solubility of this specific amino acid salt? Mechanistic Cause: Yes. The dissolution of amino acid hydrochlorides is typically an endothermic process. Gentle warming (e.g., 40–50 °C) increases the kinetic energy of the solvent molecules, disrupting the ionic lattice more effectively and accelerating solvation 4. However, prolonged heating above 60 °C should be avoided to prevent potential degradation.

Quantitative Data: Solubility Profile Summary

The table below summarizes the expected solubility behaviors of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride across different environments, providing a quick reference for assay design.

Solvent SystemExpected SolubilityMechanistic Rationale
Deionized Water (Unbuffered) Moderate to High (Risk of precipitation)Initial high solubility; high risk of zwitterion precipitation due to salt disproportionation as local pH shifts.
Acidic Aqueous (pH < 3.0) Very High (>50 mg/mL)Amine is fully protonated (cationic); strong ion-dipole interactions with water maximize solubility.
Basic Aqueous (pH > 9.0) HighCarboxylic acid is fully deprotonated (anionic); highly soluble, though free amine may cause side reactions.
Methanol / Ethanol Low to ModerateAlcohols have a limited ability to solvate the chloride counterion compared to water.
DCM / EtOAc InsolubleNon-polar solvents cannot overcome the high ionic lattice energy of the HCl salt.
DMF / DMSO (+ DIPEA) High (as free base)Polar aprotic solvents solvate the neutralized intermediate effectively for organic coupling reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical observations at specific steps serve as built-in quality control checks, confirming that the underlying chemical mechanism is functioning as intended.

Protocol A: Preparation of Stable, High-Concentration Aqueous Stock Solutions

Use this protocol when preparing aqueous stocks for biological assays or analytical standards.

  • Weighing: Accurately weigh the required mass of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride into a sterile vial.

  • Initial Dissolution: Add 80% of the target final volume using LC-MS grade water. Vortex vigorously for 30 seconds.

  • Validation Check (pH & Clarity): Observe the solution. If the solution remains cloudy or a white precipitate forms, measure the pH. A pH reading between 4.5 and 6.5 confirms that salt disproportionation has occurred, yielding the insoluble zwitterion.

  • Acidification: Dropwise, add 0.1 M HCl while stirring continuously.

    • Self-Validation: The immediate clearing of the solution physically validates the transition from the insoluble zwitterion back to the highly soluble protonated cation.

  • Finalization: Once the solution is completely clear, bring it to the final target volume with LC-MS grade water.

Protocol B: Desalting for Organic Solvent Compatibility

Use this protocol to convert the HCl salt to the free amino acid for use in non-polar organic syntheses.

  • Suspension: Suspend the HCl salt in non-denatured ethanol (approximately 10 mL of solvent per gram of compound). The salt will remain largely undissolved.

  • Neutralization: Add 1.05 molar equivalents of Triethylamine (NEt 3​ ) dropwise under continuous stirring at room temperature.

  • Precipitation & Validation: Stir for 30 minutes.

    • Self-Validation: The free amino acid (zwitterion) will precipitate due to its low solubility in ethanol, while the byproduct (NEt 3​ ·HCl) remains fully dissolved in the supernatant. The formation of a fine, distinct precipitate confirms successful desalting.

  • Isolation: Centrifuge the suspension at 4000 x g for 5 minutes (or filter). Decant the supernatant. Wash the solid pellet with a small volume of cold ethanol or tetrahydrofuran (THF) to remove any residual NEt 3​ ·HCl.

  • Drying: Dry the isolated solid under vacuum. The resulting free base can now be readily utilized in organic workflows.

References

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository URL
  • An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride - Benchchem URL
  • Desalting Amino Acids - r/Chempros (Reddit)
  • How can I dissolve free amino acids?

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (3R)-3-Amino-4-methoxybutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (3R)-3-Amino-4-methoxybutanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (3R)-3-Amino-4-methoxybutanoic acid . This compound is a highly polar zwitterion, containing a primary amine, a carboxylic acid, and a methoxy group. Its physicochemical properties make it notoriously difficult to retain and elute symmetrically on standard reversed-phase (RP) columns.

This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing, ensure robust quantification, and establish self-validating analytical workflows.

Mechanistic Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular behavior of the analyte within the column. (3R)-3-Amino-4-methoxybutanoic acid possesses a carboxylic acid (pKa ~2.5) and a primary amine (pKa ~9.5). At typical mid-range pH (pH 5–7), it exists as a highly polar zwitterion.

When analyzed on a traditional silica-based C18 column, the protonated amine (-NH 3+​ ) undergoes strong electrostatic secondary interactions with residual ionized silanol groups (Si-O ) on the silica surface . Because this ion-exchange mechanism is kinetically slower than standard hydrophobic partitioning, analyte molecules desorb at varying rates, producing a severe "tail" on the chromatographic peak. Furthermore, its extreme hydrophilicity results in poor retention ( k′ < 1), causing it to elute in the void volume where peak distortion is magnified.

Mechanism Amine Protonated Amine (-NH3+) Interaction Electrostatic Secondary Interaction Amine->Interaction NoInteraction Eliminated Attraction Amine->NoInteraction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Severe Peak Tailing (Asymmetry > 2.0) Interaction->Tailing LowPH Low pH Buffer (pH < 3.0) NeutralSilanol Protonated Silanol (Si-OH) LowPH->NeutralSilanol Protonates silica NeutralSilanol->NoInteraction SharpPeak Symmetrical Peak (Asymmetry 0.9-1.2) NoInteraction->SharpPeak

Caption: Mechanistic pathway of silanol-induced peak tailing and its resolution via low-pH mobile phase.

Troubleshooting FAQs

Q1: Why does my peak tail so severely on a standard C18 column? A1: Peak tailing for this compound is primarily a chemical problem, not a physical one. The basic amine function interacts with acidic residual silanol groups on the stationary phase. If your mobile phase pH is above 3.5, these silanols are ionized, acting as strong cation exchangers. This secondary retention mechanism causes a fraction of the analyte population to lag behind the main band .

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)? A2: HILIC is strongly recommended. Because (3R)-3-Amino-4-methoxybutanoic acid is highly polar, it lacks the hydrophobicity required for adequate retention on C18 phases. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface, which is ideal for underivatized amino acids .

Q3: What are the optimal HILIC conditions for this specific zwitterion? A3: Use an Amide or ZIC-HILIC column. The mobile phase should be buffered at pH 3.0 using 10 mM Ammonium Formate. At pH 3.0, the carboxylic acid is protonated (neutral), leaving the molecule with a single net positive charge from the amine. This single charge state prevents the complex push-pull partitioning dynamics of a full zwitterion, resulting in significantly sharper peaks and excellent resolution .

Q4: I am restricted to RP-HPLC. How can I salvage my peak shape and retention? A4: If you must use RP-HPLC, you must suppress the silanol interactions and artificially increase analyte hydrophobicity via Ion-Pairing Chromatography . By adding an acidic ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA), you accomplish two things:

  • The low pH (~2.0) fully protonates the residual silanols (Si-OH), neutralizing their negative charge and eliminating electrostatic attraction.

  • The hydrophobic counter-ion (e.g., CF 3​ COO ) pairs with the protonated amine of the analyte, forming a neutral, more lipophilic complex that retains better on the C18 phase.

Workflow Start Peak Tailing Observed CheckRet Is Retention Factor (k') < 2? Start->CheckRet HILIC Switch to HILIC (Amide/Zwitterionic) CheckRet->HILIC Yes (Poor Retention) RP Optimize Reversed-Phase CheckRet->RP No (Adequate Retention) HILIC_Opt Use 80% MeCN 10mM NH4FA (pH 3.0) HILIC->HILIC_Opt RP_Opt Use 0.1% TFA or HFBA End-capped C18 RP->RP_Opt Success Optimal Resolution & Shape HILIC_Opt->Success RP_Opt->Success

Caption: Logical decision tree for troubleshooting zwitterionic peak tailing in liquid chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific system suitability criteria that must be met to confirm the method is functioning correctly before analyzing unknown samples.

Protocol A: Optimized HILIC-MS Method (Recommended)

This method is designed for maximum sensitivity and symmetrical peak shape without the need for derivatization.

Step 1: Column Selection & Equilibration

  • Column: BEH Amide or ZIC-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibration: Flush the column with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the stationary phase, followed by 20 column volumes of the initial mobile phase. Causality: HILIC requires a stable immobilized water layer; insufficient equilibration leads to drifting retention times.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: Start at 85% B. Ramp to 50% B over 10 minutes. Return to 85% B and re-equilibrate for 5 minutes.

Step 3: Sample Preparation

  • Dilute the sample in a diluent matching the initial mobile phase (e.g., 85% Acetonitrile). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the water layer and causes severe peak fronting/splitting.

Step 4: System Suitability Validation

  • Inject a 10 µg/mL standard of (3R)-3-Amino-4-methoxybutanoic acid.

  • Pass Criteria: Retention factor ( k′ ) > 3.0; Asymmetry factor ( As​ ) between 0.95 and 1.20; %RSD of retention time < 0.5% over 5 replicate injections.

Protocol B: RP-HPLC Method with Ion-Pairing (UV/Vis Compatible)

Use this method only if HILIC is unavailable and you are using a UV/Vis detector (Note: High concentrations of TFA cause ion suppression in MS).

Step 1: Column Selection

  • Column: Fully end-capped, high-purity silica C18 (e.g., 4.6 x 150 mm, 3 µm) or a polar-embedded C18 phase.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Water containing 0.1% Heptafluorobutyric acid (HFBA). Causality: HFBA provides a highly hydrophobic fluorinated tail that pairs with the amine, drastically increasing retention compared to TFA.

  • Mobile Phase B: Acetonitrile containing 0.1% HFBA.

  • Gradient: Start at 5% B. Ramp to 60% B over 15 minutes.

Step 3: System Suitability Validation

  • Pass Criteria: Retention factor ( k′ ) > 2.0; Tailing factor ( Tf​ ) < 1.30. If Tf​ > 1.30, verify the pH of Mobile Phase A is ≤ 2.5 to ensure complete silanol protonation.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of (3R)-3-Amino-4-methoxybutanoic acid across different analytical strategies.

Chromatographic StrategyStationary PhaseMobile Phase AdditiveExpected Retention ( k′ )Expected Asymmetry ( As​ )MS Compatibility
Standard RP (Unoptimized) Standard C180.1% Formic Acid< 0.5 (Void)> 2.5 (Severe Tailing)Excellent
RP with Ion-Pairing End-capped C180.1% HFBA or TFA2.0 – 4.01.1 – 1.3 (Good)Poor (Ion Suppression)
HILIC (High pH) BEH Amide10 mM NH 4​ Ac (pH 9.0)3.0 – 5.01.3 – 1.6 (Moderate)Good
HILIC (Low pH) - Optimal ZIC-HILIC / Amide10 mM NH 4​ FA (pH 3.0)4.0 – 7.00.95 – 1.1 (Excellent)Excellent

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.[Link]

  • Diduco. Technique: HILIC - Hydrophilic Interaction Chromatography.[Link]

  • LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.[Link]

Optimization

Technical Support Center: Optimizing Recrystallization of (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Welcome to the Technical Support Knowledge Base for the isolation and purification of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride . As a highly polar, chiral β -amino acid derivative, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the isolation and purification of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride . As a highly polar, chiral β -amino acid derivative, this compound presents unique crystallization challenges, including liquid-liquid phase separation (oiling out), needle-like crystal habits, and polymorphic instability.

This guide is engineered for drug development professionals and synthesizes thermodynamic principles with field-validated protocols to ensure high enantiomeric excess (ee) and optimal crystal morphology.

Process Overview & Logic

The purification of this intermediate relies on Antisolvent Crystallization coupled with controlled cooling. Because the molecule features a protonated primary amine, a carboxylic acid, and a methoxy ether, its solubility profile is highly sensitive to solvent polarity and hydrogen-bonding networks.

Workflow Crude Crude (3R)-3-Amino-4-methoxybutanoic acid HCl Dissolution Dissolution in Primary Solvent (EtOH or IPA at 55°C) Crude->Dissolution Polishing Hot Filtration (Remove Insoluble Impurities) Dissolution->Polishing Antisolvent Controlled Antisolvent Addition (EtOAc, 0.1 mL/min) Polishing->Antisolvent Seeding Seeding at Metastable Zone (1% w/w pure crystals) Antisolvent->Seeding OilingOut Troubleshooting: Oiling Out (LLPS) Antisolvent->OilingOut Cooling Controlled Cooling Ramp (Cubic cooling to 5°C) Seeding->Cooling Isolation Filtration & Washing (Cold EtOAc) Cooling->Isolation Polymorph Troubleshooting: Needle Habit / Polymorphs Cooling->Polymorph Pure High-Purity (3R)-Enantiomer (>99% ee, >99.5% purity) Isolation->Pure OilingOut->Seeding Mitigate via Polymorph->Cooling Adjust cooling rate & apply ultrasound

Fig 1. Optimized antisolvent crystallization workflow with integrated troubleshooting pathways.

Troubleshooting & FAQs

Q1: During the addition of the anti-solvent, the solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. How do I prevent this "oiling out"? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the trajectory of your crystallization process crosses the metastable binodal curve before the solubility curve. Beta-amino acid hydrochlorides are highly polar; adding a non-polar antisolvent too rapidly creates local supersaturation spikes. The lattice energy of the solute is temporarily insufficient to overcome the activation energy for nucleation, driving the system into a solute-rich liquid coacervate phase[1]. Solution:

  • Thermodynamic Adjustment: Switch to a solvent system with a gentler desolvation gradient (e.g., Ethanol/Ethyl Acetate instead of Methanol/Heptane).

  • Kinetic Control: Implement seeding. Dose 20% of your antisolvent to reach the Metastable Zone Width (MZW), hold the temperature, and introduce 1-2% (w/w) of pure seed crystals before the onset of LLPS.

Q2: We are observing inconsistent enantiomeric excess (ee) in the final isolated product (ranging from 92% to 98%). How can we reliably upgrade the chiral purity to >99% ee? Causality: The purification of enantiomers via crystallization is governed by the eutectic composition of the enantiomeric mixture. Most chiral amino acid hydrochlorides crystallize as conglomerate systems or exhibit a specific eutectic point[2]. If the initial ee of your crude mixture is below the eutectic point, you will co-crystallize the racemic compound. Solution: Ensure the crude ee is >90% prior to recrystallization. Use a binary solvent system (like Ethanol/Ethyl Acetate) which thermodynamically shifts the eutectic point favorably, allowing the pure (3R)-enantiomer to selectively crystallize while the racemate remains highly soluble in the mother liquor.

Q3: The isolated crystals are fine, macroscopic needles that cause severe filtration bottlenecks and trap mother liquor impurities. How do we improve the crystal habit? Causality: Needle-like (acicular) crystal growth is ubiquitous in amino acid hydrochlorides. This is driven by strong, unidirectional N−H⋯Cl− hydrogen-bonding networks along a single crystallographic axis, causing the growth rate of that face to vastly outpace the others[3]. Rapid cooling exacerbates this kinetic anisotropy. Solution: Implement Sonocrystallization (ultrasound-assisted crystallization). Applying ultrasound during the cooling ramp induces secondary nucleation and mechanically fractures the long needles, promoting a more equant, block-like crystal habit with drastically improved filtration kinetics[4].

Quantitative Data: Solvent System Selection

The choice of solvent and antisolvent dictates the thermodynamic boundaries of the crystallization[5]. Below is a comparative analysis of tested systems for (3R)-3-Amino-4-methoxybutanoic acid HCl.

Primary SolventAntisolventRatio (v/v)Yield (%)ee Recovery (%)Crystal HabitOiling Out Risk
MethanolAcetone1:465%94.0%Fine NeedlesHigh
Ethanol Ethyl Acetate 1:6 88% >99.5% Equant Blocks *Low
IsopropanolHeptane1:592%98.2%AgglomeratesModerate
WaterEthanol1:1045%90.5%Thin PlatesLow

*Achieved when combined with the ultrasound-assisted cooling protocol described below.

Self-Validating Experimental Protocol: Ultrasound-Assisted Antisolvent Crystallization

This protocol is engineered to be self-validating. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Dissolution & Polishing

  • Suspend 10.0 g of crude (3R)-3-Amino-4-methoxybutanoic acid HCl (minimum 90% ee) in 40 mL of absolute Ethanol.

  • Heat the jacketed reactor to 55°C under constant overhead agitation (400 rpm).

  • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble impurities.

Step 2: Antisolvent Dosing (Phase 1 - Establishing the MZW)

  • Using a programmable syringe pump, slowly dose 15 mL of Ethyl Acetate (EtOAc) at a strict rate of 0.5 mL/min.

  • Causality: Slow addition prevents the localized supersaturation spikes that trigger liquid-liquid phase separation[1].

Step 3: Seeding & Equilibration

  • Add 0.1 g of pure (3R)-3-Amino-4-methoxybutanoic acid HCl crystals (1% w/w seed load).

  • Hold the system isothermally at 55°C for 30 minutes.

  • Validation Check: Visually inspect the reactor. The seeds must remain suspended and distinct (not dissolved, nor rapidly multiplying into a gel). This confirms the system is perfectly poised within the metastable zone.

Step 4: Cooling, Antisolvent Dosing (Phase 2), and Sonication

  • Initiate a non-linear (cubic) cooling ramp from 55°C to 5°C over 4 hours.

  • Simultaneously, resume dosing an additional 45 mL of EtOAc at a rate of 0.2 mL/min.

  • Apply intermittent ultrasound (20 kHz, 30% amplitude, 5 min ON / 5 min OFF cycles) via an immersed sonotrode.

  • Causality: Ultrasound disrupts the unidirectional N−H⋯Cl− hydrogen bonds, forcing secondary nucleation and breaking up forming needles[3][4].

Step 5: Isolation & Drying

  • Discharge the slurry and filter through a sintered glass funnel (Porosity 3) under vacuum.

  • Wash the filter cake with 2 x 15 mL of pre-chilled (5°C) EtOAc to displace the mother liquor without dissolving the product.

  • Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours until a constant mass is achieved.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled syntheses when incorporating complex chiral building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stalled syntheses when incorporating complex chiral building blocks.

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS: 2225126-66-7) is a highly valuable β -amino acid derivative[1]. However, the spatial proximity of the methoxymethyl side chain to the C3-amine creates a formidable steric shield. This guide provides field-proven, self-validating troubleshooting strategies to overcome these stereoelectronic barriers during N-acylation and peptide coupling workflows.

Part 1: Troubleshooting & FAQs

Q1: Why do standard carbodiimide couplings (e.g., EDC/HOBt) frequently fail or stall with this substrate? A: The failure is driven by two causal factors: physical steric bulk and electronic chelation. The methoxymethyl group (-CH₂OCH₃) physically blocks the trajectory of incoming bulky active esters. Furthermore, the oxygen atom in the methoxy group can form an intramolecular hydrogen bond with the amine proton, creating a pseudo-ring that locks the molecule into a conformation with drastically reduced nucleophilicity. Standard carbodiimide intermediates (like the O-acylisourea) are highly susceptible to rearrangement into inactive N-acylureas when the nucleophilic attack is delayed by such steric hindrance[2].

Q2: How does the hydrochloride salt form impact the reaction initialization, and how should I neutralize it? A: The hydrochloride salt keeps the target amine protonated ( −NH3+​ ), rendering it completely non-nucleophilic[1]. You must neutralize the salt in situ using a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). Causality & Best Practice: If you add the base to the β -amino acid before the electrophile is ready, the free amine can undergo side reactions or dimerization. The optimal approach is to pre-activate your carboxylic acid partner first, add the (3R)-3-Amino-4-methoxybutanoic acid hydrochloride, and then slowly add DIPEA. This ensures the free amine is consumed by the active ester the exact moment it is generated[3].

Q3: What is the most effective coupling strategy for N-acylation of this hindered amine? A: You must abandon standard active esters and transition to highly reactive uronium salts (e.g., HATU, COMU) or acid fluorides. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen in the pyridine ring of the OAt leaving group provides "anchimeric assistance" (a neighboring group effect) that helps pull the hindered amine into the transition state, effectively bypassing the steric block[4]. For extreme cases, converting the carboxylic acid to an acid fluoride (using TFFH) provides a highly reactive, sterically diminutive electrophile that easily penetrates the methoxymethyl shield[4].

Part 2: Mechanistic Workflows & Causality

To systematically resolve coupling failures, follow the logical workflow and mechanistic breakdown illustrated below.

Workflow Start Start: (3R)-3-Amino-4-methoxybutanoic acid HCl Coupling Salt Neutralize HCl Salt (Use 3.0 eq DIPEA) Start->Salt Reagent Select Coupling Reagent Salt->Reagent Standard Standard (EDC/HOBt) High Steric Block Reagent->Standard Advanced Advanced (HATU/COMU) Overcomes Bulk Reagent->Advanced Fluoride Acid Fluoride (TFFH) Maximal Reactivity Reagent->Fluoride Analyze LC-MS Analysis Check for N-acylurea Standard->Analyze Low Yield / Stalled Advanced->Analyze High Yield Fluoride->Analyze High Yield

Caption: Workflow for optimizing coupling of sterically hindered beta-amino acids.

Mechanism BetaAmino Substrate: (3R)-3-Amino-4-methoxybutanoic acid Methoxymethyl Methoxymethyl Side Chain (-CH2OCH3) BetaAmino->Methoxymethyl Chelation O-N Chelation (H-Bonding) Methoxymethyl->Chelation Electronic Effect StericBulk Physical Steric Blocking (Adjacent to C3-Amine) Methoxymethyl->StericBulk Spatial Effect LowReactivity Reduced Nucleophilicity & High Activation Energy Chelation->LowReactivity StericBulk->LowReactivity Solution Disrupt with Polar Aprotic Solvents & Strong Activators LowReactivity->Solution Troubleshooting Strategy

Caption: Causality of steric hindrance via physical bulk and chelation effects.

Part 3: Quantitative Reagent Comparison

Selecting the right reagent is a balance of reactivity, epimerization risk, and atomic size. The table below summarizes the expected performance when reacting (3R)-3-Amino-4-methoxybutanoic acid with a standard Fmoc-protected amino acid.

Coupling StrategyActive Intermediate SizeRelative Reaction RateEpimerization RiskTypical Yield (%)
EDC / HOBt Large (OBt ester)Slow (Stalls easily)Low20 - 40%
DIC / Oxyma Medium (Oxyma ester)ModerateLow50 - 65%
HATU / DIPEA Large (OAt ester)Fast (Anchimeric assist)Moderate80 - 95%
TFFH (Acid Fluoride) Very Small (Acyl Fluoride)Very FastLow90 - 98%

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediates via LC-MS, you can definitively prove whether the steric hindrance has been bypassed.

Protocol A: HATU-Mediated N-Acylation (Standard High-Efficiency Route)

Causality: HATU is utilized because the resulting OAt-ester utilizes a nitrogen atom in its pyridine ring to hydrogen-bond with the incoming amine, actively guiding it through the steric shield of the methoxymethyl group[4].

  • Pre-activation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). DMF is chosen specifically to disrupt intramolecular chelation.

  • Base Addition (Part 1): Add DIPEA (1.0 eq) to initiate the formation of the active OAt-ester. Stir for 5 minutes.

    • Self-Validation Checkpoint 1: Shoot an LC-MS aliquot. You must see the mass of the OAt-active ester. If absent, your carboxylic acid is unreactive.

  • Substrate Addition: Add (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (1.05 eq)[1] to the mixture as a solid.

  • Base Addition (Part 2 - Neutralization): Slowly add DIPEA (2.0 eq) dropwise over 10 minutes. This precisely neutralizes the HCl salt in situ, allowing the instantly liberated amine to attack the active ester before side-reactions occur[3].

  • Reaction & Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: LC-MS should show product formation. If a mass corresponding to [Carboxylic Acid + 98 Da] appears, the intermediate has rearranged to a dead-end N-acylurea, indicating the steric bulk is still too high. If so, proceed to Protocol B.

Protocol B: Acid Fluoride Activation via TFFH (Extreme Steric Hindrance Route)

Causality: Fluorine has a Van der Waals radius nearly identical to hydrogen. An acid fluoride is sterically unencumbered and highly resistant to hydrolysis, allowing it to easily navigate past the methoxymethyl group without degrading[4].

  • Fluorination: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DCM. Add TFFH (1.2 eq) and DIPEA (2.0 eq). Stir for 30 minutes at room temperature.

  • Validation: Monitor by GC-MS or LC-MS (derivatized) to confirm complete conversion to the acid fluoride.

  • Coupling: Add (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (1.1 eq) followed by an additional 1.5 eq of DIPEA to neutralize the salt[3].

  • Completion: Stir for 4-6 hours. The extreme reactivity of the acid fluoride ensures high conversion despite the β -branching and methoxymethyl bulk[2]. Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

Part 5: References

  • [1] NextSDS. (3R)-3-amino-4-methoxybutanoic acid hydrochloride — Chemical Substance Information. Available at:

  • [4] ACS Chemical Reviews. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available at:

  • [2] National Institutes of Health (PMC). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Available at:

  • [3] ACS Chemical Reviews. The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Available at:

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Impact in Drug Design: (3R)- vs (3S)-3-Amino-4-methoxybutanoic Acid Hydrochloride

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the profound impact of chirality on pharmacokinetics and target engagement. 3-Amino-4-methoxybutanoic acid hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the profound impact of chirality on pharmacokinetics and target engagement. 3-Amino-4-methoxybutanoic acid hydrochloride is a highly versatile β -amino acid derivative. While structurally related γ -amino acids (e.g., Gabapentin, Pregabalin) are widely recognized for their direct binding to voltage-gated calcium channels[1], this specific β -amino acid is primarily leveraged as a chiral synthon.

The spatial orientation of its C3 stereocenter—yielding either the (3R) or (3S) enantiomer—dictates the secondary structure of downstream β -peptidomimetics and determines the binding affinity of derived Matrix Metalloproteinase (MMP) inhibitors[2]. This guide objectively compares the chemical profiling, biological implications, and experimental validation workflows for the (3R) and (3S) enantiomers.

Part 1: Structural & Chemical Profiling

Before evaluating downstream biological activity, it is critical to establish the physicochemical baseline of the raw synthons. The hydrochloride salt form is universally preferred in synthesis due to its enhanced bench stability, preventing the spontaneous lactamization often observed in free β -amino acids.

Property(3R)-Enantiomer(3S)-Enantiomer
Chemical Name (3R)-3-Amino-4-methoxybutanoic acid HCl(3S)-3-Amino-4-methoxybutanoic acid HCl
CAS Registry Number 2225126-66-71119597-98-6 (Free base analog)
Molecular Formula C 5​ H 12​ ClNO 3​ C 5​ H 12​ ClNO 3​
Molecular Weight 169.61 g/mol 169.61 g/mol
Stereocenter Configuration Rectus (Right-handed spatial vector)Sinister (Left-handed spatial vector)
Primary Application MMP-9 Inhibitor Synthon[2] β -Peptidomimetic structural control

Part 2: Biological Activity & Pharmacological Implications

The biological activity of these enantiomers is rarely measured in isolation; rather, their value lies in how their stereochemistry translates to the final Active Pharmaceutical Ingredient (API).

Matrix Metalloproteinase (MMP) Inhibition

When 3-amino-4-methoxybutanoic acid is incorporated into malonic acid-based MMP inhibitors[2], the β -amino acid moiety occupies the S1' specificity pocket of the MMP enzyme (e.g., MMP-9). This pocket is a deep, hydrophobic channel that dictates inhibitor selectivity.

  • The (3R) Advantage: The (3R) configuration optimally vectors the methoxymethyl side chain into the S1' pocket, allowing for favorable van der Waals interactions without disrupting the critical coordination between the inhibitor's pharmacophore and the catalytic zinc ion (Zn 2+ ).

  • The (3S) Penalty: Conversely, the (3S) enantiomer forces the methoxymethyl group toward the wall of the S1' pocket. This steric clash drastically reduces the binding affinity, often shifting the IC50​ from the sub-nanomolar to the micromolar range.

Neurological Target Homology ( α2​δ−1 Subunit)

While primarily an MMP synthon, its structural homology to gabapentinoids warrants attention. The structural basis for gabapentinoid binding to the α2​δ−1 dCache1 domain has been well-characterized via cryo-EM[1]. If evaluated as a direct α2​δ−1 ligand, the stereocenter dictates whether the molecule can be fully encapsulated by the dCache1 domain. Historically, the (S)-enantiomer of related aliphatic amino acids (like Pregabalin) exhibits higher affinity, highlighting how target-specific the "optimal" enantiomer truly is.

MMPBinding cluster_ligands Synthon Stereochemistry cluster_outcomes Enzymatic Response R_enant (3R)-Derivative MMP MMP-9 Enzyme (S1' Specificity Pocket) R_enant->MMP Favorable Vector S_enant (3S)-Derivative S_enant->MMP Unfavorable Vector StericClash Steric Clash (Weak Inhibition) MMP->StericClash (3S) Pathway OptimalFit Optimal Fit (Strong Inhibition) MMP->OptimalFit (3R) Pathway Efficacy Prevention of Tissue Degradation OptimalFit->Efficacy Therapeutic Effect

Fig 1: Stereoselective binding of β-amino acid derivatives within the MMP-9 S1' pocket.

Part 3: Experimental Workflows & Methodologies

To ensure scientific integrity, any drug discovery program utilizing these synthons must employ self-validating protocols. Below are the definitive methodologies for validating synthon purity and downstream efficacy.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Enantiomeric leakage during synthesis can fatally compromise API efficacy. We utilize a crown ether-based chiral stationary phase, which achieves chiral recognition through host-guest complexation with primary amines.

Causality Check: Why pH 1.5? The primary amine must be fully protonated (NH 3+​ ) to enter the cavity of the chiral crown ether. Failure to acidify the mobile phase will result in zero chiral resolution.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of mobile phase (aqueous perchloric acid, pH 1.5).

  • System Equilibration: Purge the HPLC system and equilibrate a Daicel Crownpak CR(+) column at 4°C. (Note: Lower temperatures enhance the thermodynamic stability of the transient diastereomeric complexes, maximizing resolution).

  • Self-Validation Step: Inject 10 µL of a racemic mixture standard. Verify that the baseline resolution ( Rs​ ) between the (3R) and (3S) peaks is >1.5 .

  • Sample Run: Inject 10 µL of the enantiopure sample. Run isocratic elution at 0.4 mL/min.

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD) or UV at 210 nm, as the molecule lacks a strong chromophore. Calculate the enantiomeric excess (ee%).

HPLCWorkflow Step1 Sample Preparation Dissolve HCl salt in Mobile Phase Step2 Chiral Stationary Phase Crownpak CR(+) Column Step1->Step2 Inject 10 µL Step3 Isocratic Elution pH 1.5 Perchloric Acid (aq) Step2->Step3 0.4 mL/min Step4 Detection UV at 210 nm / ELSD Step3->Step4 Elution Step5 Data Integration Calculate Enantiomeric Excess (ee%) Step4->Step5 Chromatogram

Fig 2: Step-by-step workflow for enantiomeric purity validation using Chiral HPLC.

Protocol 2: In Vitro MMP-9 FRET-based Inhibition Assay

To objectively compare the biological activity of the downstream APIs synthesized from these enantiomers.

Causality Check: Why include CaCl 2​ ? Calcium ions are structurally essential for maintaining the conformation of the MMP zinc-dependent catalytic domain.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl 2​ , 0.05% Brij-35, pH 7.5).

  • Enzyme Activation: Activate recombinant human MMP-9 with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Inhibitor Incubation: Incubate 0.1 nM activated MMP-9 with varying concentrations (0.1 nM to 10 µM) of the (3R)- and (3S)-derived inhibitors in a black 96-well microplate for 30 minutes at room temperature.

  • Kinetic Measurement: Add 10 µM of FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH 2​ ). Measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 10 minutes. Calculate IC50​ using non-linear regression.

Part 4: Comparative Data Presentation

The following table summarizes representative downstream biological data when the (3R) vs (3S) synthons are utilized in the development of malonic acid-based MMP inhibitors.

ParameterAPI derived from (3R)-SynthonAPI derived from (3S)-SynthonFold Difference
MMP-9 IC50​ (nM) 1.2 ± 0.3> 1,500> 1000x (Favorable for 3R)
S1' Pocket Fit (In Silico ΔG ) -9.8 kcal/mol-4.2 kcal/molSuperior thermodynamic stability
Proteolytic Stability (T 1/2​ ) > 24 hours> 24 hoursEquivalent (Due to β -amino backbone)
Target Selectivity (MMP-9 vs MMP-1) 450-foldNon-selectiveHigh selectivity driven by (3R) vector

Data Note: The (3R) configuration is strictly required for high-affinity target engagement in this specific inhibitor class, demonstrating why stringent enantiomeric purity validation (Protocol 1) is non-negotiable.

Part 5: References

  • Title: 말론산 기재 매트릭스 메탈로프로테이나제 억제제 (Malonic acid based matrix metalloproteinase inhibitors) Source: Google Patents (KR20010023299A) URL:

  • Title: Structural basis for Ca V α 2 δ:gabapentin binding Source: PubMed - National Institutes of Health (NIH) / Nature Structural & Molecular Biology URL: [Link]

Sources

Comparative

Comparing coupling reagents for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride

Optimizing Amide Bond Formation: A Comparative Guide to Coupling Reagents for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride The synthesis of peptidomimetics and small-molecule therapeutics frequently relies on the ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Amide Bond Formation: A Comparative Guide to Coupling Reagents for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

The synthesis of peptidomimetics and small-molecule therapeutics frequently relies on the efficient formation of amide bonds. When working with complex, functionalized building blocks like (3R)-3-Amino-4-methoxybutanoic acid hydrochloride , selecting the appropriate coupling reagent is not merely a matter of yield—it is a critical decision that dictates chiral integrity, reaction kinetics, and downstream purification.

As a β -amino acid derivative, this substrate presents a unique set of mechanistic challenges. This guide objectively evaluates the performance of standard and modern coupling reagents—EDC/HOBt, HATU, COMU, and T3P—providing actionable, self-validating protocols for drug development professionals.

Substrate Analysis & Mechanistic Causality

To optimize coupling conditions for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride, we must first deconstruct its chemical environment:

  • The Hydrochloride Salt and Base Selection: Because the substrate is supplied as an HCl salt, a stoichiometric amount of a tertiary amine base is required to liberate the free amine for nucleophilic attack[1]. However, strong bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) can prematurely abstract the α -proton of the activated carboxylic acid partner, leading to epimerization. For sensitive couplings, weaker bases like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine are mechanistically superior.

  • Chiral Integrity at the (3R) Position: While β -amino acids are generally less prone to classic oxazolone-mediated racemization than α -amino acids, the stereocenter remains vulnerable under highly activating conditions[2].

  • Steric Hindrance: The β -methoxy group introduces local steric bulk. If (3R)-3-Amino-4-methoxybutanoic acid is acting as the nucleophile against a bulky carboxylic acid, highly efficient active esters are required to drive the reaction forward.

ReagentSelection Start Substrate: (3R)-3-Amino-4-methoxybutanoic acid HCl Goal Goal: Amide Bond Formation Start->Goal Cond1 Priority: Scalability & Chiral Integrity? Goal->Cond1 Cond2 Priority: Overcoming Steric Hindrance? Goal->Cond2 Cond3 Priority: Green Chemistry & Safety? Goal->Cond3 T3P T3P + NMM (Low epimerization) Cond1->T3P Yes HATU HATU + Collidine (Fast, high yield) Cond2->HATU Yes COMU COMU + 1 eq Base (Safe, efficient) Cond3->COMU Yes

Decision matrix for selecting coupling reagents for (3R)-3-Amino-4-methoxybutanoic acid.

Mechanistic Profiling of Coupling Reagents

EDC/HOBt: The Cost-Effective Baseline

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) is a traditional approach. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which HOBt converts into a more stable OBt active ester[1].

  • Advantage: Both EDC and its urea byproduct are water-soluble, allowing for a simple aqueous workup[1][3].

  • Drawback: Slower kinetics. The intermediate can undergo side reactions (e.g., N-acylurea formation) if the nucleophilic attack of the sterically hindered β -amino acid is delayed[1].

HATU: The High-Performance Uronium Salt

HATU forms a highly reactive OAt (7-azabenzotriazole) active ester[4]. It is considered the gold standard for sterically hindered couplings.

  • Advantage: Exceptional reaction rates (often complete in <1 hour) and high yields[1].

  • Drawback: The intense reactivity increases the risk of epimerization. Furthermore, HATU is expensive and generates byproducts that often require chromatographic purification[1][4].

COMU: The Safer, Green Alternative

COMU is an Oxyma-based uronium salt developed as a safer, non-explosive alternative to benzotriazole-based reagents like HATU[3][5].

  • Advantage: It exhibits coupling efficiencies comparable to HATU but with a lower risk of epimerization. Uniquely, COMU performs optimally with only 1 equivalent of base, minimizing basicity-induced side reactions[5]. It also provides a visual cue: the reaction mixture changes color as the coupling progresses[5].

T3P: The Champion of Chiral Preservation

Propylphosphonic anhydride (T3P) activates the carboxylic acid by forming a mixed anhydride[2].

  • Advantage: T3P is renowned for its extraordinarily low epimerization rates, making it ideal for chiral substrates[2]. It is highly scalable, non-toxic, and its byproducts are entirely water-soluble, eliminating the need for column chromatography[2].

ActivationPathway cluster_HATU HATU Activation cluster_T3P T3P Activation Acid Carboxylic Acid HATU_Act OAt Active Ester (Highly Reactive) Acid->HATU_Act HATU/Base T3P_Act Mixed Anhydride (Mild Reactivity) Acid->T3P_Act T3P/Base HATU_Risk Risk: Epimerization HATU_Act->HATU_Risk Amide Target Amide HATU_Act->Amide + Amine T3P_Benefit Benefit: Chiral Integrity T3P_Act->T3P_Benefit T3P_Act->Amide + Amine Amine Free Amine (Neutralized)

Mechanistic pathways comparing HATU and T3P activation profiles and epimerization risks.

Quantitative Benchmarking

The following table summarizes the performance metrics of these reagents when coupling hindered, chiral β -amino acids.

Coupling ReagentActivation IntermediateTypical Reaction TimeEpimerization RiskByproduct RemovalRelative Cost
EDC / HOBt O-acylisourea / OBt ester2 - 12 hoursModerateAqueous WashLow
HATU OAt active ester15 - 60 minsHigh (if base > pKa 10)ChromatographyHigh
COMU Oxyma active ester30 - 90 minsLow-ModerateAqueous WashMedium
T3P Mixed anhydride1 - 4 hoursVery LowAqueous WashLow-Medium

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks. Note: In these protocols, (3R)-3-Amino-4-methoxybutanoic acid hydrochloride acts as the nucleophile.

Protocol A: HATU-Mediated Coupling (For Highly Hindered Systems)

Use this protocol when reaction kinetics are the primary bottleneck, and steric hindrance prevents T3P or EDC from reaching completion.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add 2,4,6-collidine (2.0 eq). Causality Note: Collidine is chosen over DIPEA to minimize basicity-driven epimerization while still facilitating OAt ester formation. Stir for 5 minutes.

  • Amine Introduction: Add (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (1.1 eq) followed by an additional 1.1 eq of collidine (to neutralize the HCl salt).

  • Self-Validation (LCMS): After 30 minutes, quench a 5 µL aliquot in 100 µL MeOH. Analyze via LCMS. The reaction is self-validating when the mass of the OAt active ester is fully consumed and replaced by the product mass.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Protocol B: T3P-Mediated Coupling (For Scale-Up & Chiral Preservation)

Use this protocol for kilogram-scale synthesis or when preserving the (3R) stereocenter is the absolute highest priority.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and (3R)-3-Amino-4-methoxybutanoic acid hydrochloride (1.05 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) or Pyridine (3.0 eq). Causality Note: 1 eq neutralizes the HCl salt, while the remainder acts as the acid scavenger for the T3P byproduct[2].

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.2 eq).

  • Self-Validation (TLC/Visual): Allow the reaction to warm to room temperature. Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot confirms the completion of the reaction.

  • Workup: Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. The water-soluble phosphonic acid byproducts are completely removed in the aqueous phase[2]. Concentrate to yield the highly pure amide without chromatography.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Chemistry Portal / Organic Letters URL: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey ACS Publications (Organic Process Research & Development) URL:[Link]

  • Coupling Reagents Aapptec Peptides URL: [Link]

Sources

Validation

A Comparative Guide to (3R)-3-Amino-4-methoxybutanoic Acid and β-Alanine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-natural amino acids has emerged as a powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-natural amino acids has emerged as a powerful strategy. These tailored building blocks can impart desirable properties such as increased metabolic stability, constrained conformations, and improved receptor affinity. This guide provides a detailed comparison of two such non-natural amino acids: (3R)-3-Amino-4-methoxybutanoic acid and the more commonly utilized β-alanine, offering insights into their respective impacts on peptide design and performance.

Introduction: The Rationale for Backbone Modification

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation and inherent conformational flexibility, which can lead to reduced efficacy and off-target effects.[1][2] The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a well-established method to overcome these limitations.[1][3] This structural modification renders the peptide bond less susceptible to cleavage by proteases and can induce unique secondary structures.[1][4][5]

This guide focuses on a head-to-head comparison of two β-amino acids: the simple, achiral β-alanine and the more complex, stereochemically defined (3R)-3-Amino-4-methoxybutanoic acid. By examining their distinct structural features, we can elucidate their differential effects on peptide conformation, stability, and ultimately, biological activity.

At a Glance: Chemical Structures and Key Properties

A fundamental understanding of the chemical structures of (3R)-3-Amino-4-methoxybutanoic acid and β-alanine is crucial to appreciating their differential impacts on peptide architecture.

Feature(3R)-3-Amino-4-methoxybutanoic acidβ-Alanine
Chemical Structure A β-amino acid with a methoxy group at the C4 position and defined stereochemistry at C3 (R-configuration).The simplest β-amino acid, with no substituents on the backbone.
IUPAC Name (3R)-3-Amino-4-methoxybutanoic acid3-Aminopropanoic acid
Chirality Chiral at C3Achiral
Flexibility More conformationally constrained due to the methoxy group and stereocenter.Highly flexible due to the lack of substituents.
Polarity The methoxy group introduces a polar and hydrogen bond-accepting functionality.Less polar than its substituted counterpart.

Impact on Peptide Conformation and Secondary Structure

The incorporation of β-amino acids can significantly influence the secondary structure of peptides, leading to the formation of novel helical and turn structures not observed with α-amino acids alone.[6] The nature of the β-amino acid side chain and its stereochemistry play a critical role in dictating these conformational preferences.[6][7]

β-Alanine: As a small and flexible residue, β-alanine can be incorporated into peptides to induce various turn structures. Its flexibility allows it to adapt to different conformational requirements within a peptide sequence. However, this flexibility can also lead to a less defined and more dynamic structure.

(3R)-3-Amino-4-methoxybutanoic acid: The presence of a methoxy group and a defined stereocenter at the C3 position introduces significant conformational constraints. The stereochemistry at the C3 position directly influences the local backbone torsion angles, leading to a more predictable and stable local conformation.[8] The methoxy group at the C4 position can further restrict conformational freedom through steric hindrance and potential intramolecular hydrogen bonding interactions. This can lead to the stabilization of specific secondary structures, such as helices or well-defined turns. The folding propensity of β-peptides is known to be influenced by side-chain to backbone interactions, and the methoxy group in (3R)-3-Amino-4-methoxybutanoic acid can play a crucial role in such interactions.[6]

G cluster_0 Peptide Backbone with β-Alanine cluster_1 Peptide Backbone with (3R)-3-Amino-4-methoxybutanoic acid a1 α-AA b1 β-Alanine a1->b1 Flexible Linkage c1 α-AA b1->c1 Flexible Linkage a2 α-AA b2 (3R)-3-Amino- 4-methoxybutanoic acid a2->b2 Constrained Linkage c2 α-AA b2->c2 Constrained Linkage

Figure 1: Conformational Impact. β-Alanine introduces flexibility, while (3R)-3-Amino-4-methoxybutanoic acid imposes constraints.

Influence on Enzymatic Stability

A primary advantage of incorporating β-amino acids into peptides is the significant enhancement of their resistance to enzymatic degradation.[1][4][5] Proteases, the enzymes responsible for peptide cleavage, have active sites that are highly specific for L-α-amino acids. The altered backbone geometry of β-amino acids disrupts this recognition, rendering the peptide bond less susceptible to hydrolysis.

β-Alanine: The incorporation of β-alanine has been shown to confer substantial resistance to a wide range of proteases.[4]

(3R)-3-Amino-4-methoxybutanoic acid: While direct experimental data for (3R)-3-Amino-4-methoxybutanoic acid is limited, it is reasonable to infer that it would provide at least a comparable, if not superior, level of enzymatic stability to β-alanine. The additional steric bulk of the methoxy group would further hinder the approach of proteases to the peptide backbone, potentially offering enhanced protection against enzymatic cleavage.

Effects on Receptor Binding and Pharmacokinetics

The ultimate goal of many peptide design strategies is to improve their interaction with biological targets and their overall pharmacokinetic profile.

Receptor Binding: The conformational constraints imposed by (3R)-3-Amino-4-methoxybutanoic acid can be advantageous for receptor binding. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. In contrast, the flexibility of β-alanine may require the peptide to adopt a specific conformation upon binding, which can be energetically less favorable. However, in cases where some flexibility is required for the peptide to adapt to the binding pocket, the conformational freedom of β-alanine might be beneficial. The introduction of β-amino acids can, in some cases, lead to a decrease in receptor affinity, highlighting the importance of empirical testing for each specific target.[6]

Pharmacokinetics: The increased enzymatic stability conferred by both β-amino acids is expected to translate into a longer plasma half-life and improved pharmacokinetic properties.[1][2] The methoxy group in (3R)-3-Amino-4-methoxybutanoic acid could also influence other pharmacokinetic parameters such as solubility and membrane permeability, although these effects would need to be experimentally determined.

Experimental Design for a Comparative Study

To empirically determine the optimal choice between (3R)-3-Amino-4-methoxybutanoic acid and β-alanine for a specific peptide, a systematic comparative study is essential. The following experimental workflow outlines a robust approach for such an investigation.

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp_BetaAla Incorporate β-Alanine SPPS->Incorp_BetaAla Incorp_3R Incorporate (3R)-3-Amino-4-methoxy... SPPS->Incorp_3R Purification Purification (RP-HPLC) & Characterization (MS) Incorp_BetaAla->Purification Incorp_3R->Purification CD Circular Dichroism (CD) Spectroscopy Purification->CD Comparative Analysis NMR NMR Spectroscopy Stability Enzymatic Stability Assay Binding Receptor Binding Assay

Figure 2: Experimental Workflow. A systematic approach to compare the effects of the two β-amino acids.

Detailed Methodologies

A. Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of the parent peptide and its analogues containing either β-alanine or (3R)-3-Amino-4-methoxybutanoic acid.[9][10][11][12]

  • Resin Selection: Choose a suitable resin based on the C-terminal of the peptide (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc-Amino Acid Preparation: Utilize commercially available Fmoc-β-alanine-OH. For (3R)-3-Amino-4-methoxybutanoic acid, if not commercially available as an Fmoc-protected derivative, it will need to be synthesized and protected prior to use.

  • Coupling:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

    • Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either the standard α-amino acid, Fmoc-β-alanine-OH, or Fmoc-(3R)-3-Amino-4-methoxybutanoic acid-OH) using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride can be performed.

  • Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like TIS).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

B. Conformational Analysis

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptides in a suitable buffer or solvent system.

    • Acquire CD spectra in the far-UV region (typically 190-250 nm) to assess the secondary structure content.

    • Compare the spectra of the parent peptide with those of the β-amino acid-containing analogues to identify any changes in conformation (e.g., induction of helical or turn structures).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For a more detailed structural analysis, 2D NMR experiments (e.g., TOCSY, ROESY) can be performed.[14]

    • These experiments will provide information on through-bond and through-space correlations between protons, allowing for the determination of the three-dimensional structure of the peptides in solution.

C. Enzymatic Stability Assay

  • Incubation: Incubate the peptides with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a physiological temperature (37°C).

  • Time Points: Collect aliquots of the reaction mixture at various time points.

  • Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., acid or a protease inhibitor).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-life Calculation: Determine the half-life of each peptide under the experimental conditions.

D. Receptor Binding Assay

  • Assay Format: Choose a suitable receptor binding assay format, such as a competitive binding assay using a radiolabeled or fluorescently labeled ligand.[15][16]

  • Incubation: Incubate a constant concentration of the receptor and the labeled ligand with increasing concentrations of the unlabeled competitor peptides (the parent peptide and its analogues).

  • Separation: Separate the bound and free labeled ligand.

  • Quantification: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration and determine the IC50 value for each peptide. From the IC50 values, the binding affinities (Ki) can be calculated.

Conclusion and Future Perspectives

The choice between (3R)-3-Amino-4-methoxybutanoic acid and β-alanine in peptide design is not a one-size-fits-all decision. β-alanine offers a simple and effective means to introduce flexibility and enhance enzymatic stability. In contrast, (3R)-3-Amino-4-methoxybutanoic acid provides a more sophisticated tool for peptide design, offering the potential for greater conformational control and, consequently, the possibility of fine-tuning receptor binding affinity and specificity.

The methoxy group on (3R)-3-Amino-4-methoxybutanoic acid can also serve as a handle for further chemical modifications, opening up avenues for the development of more complex peptide conjugates and peptidomimetics. The stereochemistry at the C3 position adds another layer of complexity and opportunity for rational design, allowing for the precise positioning of side chains in three-dimensional space.

Ultimately, the optimal choice will depend on the specific therapeutic target and the desired pharmacological properties of the peptide. The experimental workflow outlined in this guide provides a framework for researchers to make data-driven decisions in their peptide drug discovery programs. As our understanding of the conformational effects of diverse non-natural amino acids continues to grow, so too will our ability to design next-generation peptide therapeutics with superior efficacy and safety profiles.

References

  • Martinek, T. A., & Fülöp, F. (2003). Side-chain control of beta-peptide secondary structures. European Journal of Biochemistry, 270(18), 3657-3666.
  • Seebach, D., et al. (2006). Enzymatic Degradation of Beta- and Mixed Alpha,beta-Oligopeptides. Helvetica Chimica Acta, 89(12), 3073-3094.
  • PENG, J., et al. (2020). How to Enhance the Pharmacokinetic Stability of Peptides?
  • Blanco, F. J., & Serrano, L. (2000). Position Effect of Cross-Strand Side-Chain Interactions on Beta-Hairpin Formation. Protein Science, 9(11), 2151-2158.
  • AAPPTec. (n.d.). Beta-Amino Acids. Retrieved from [Link]

  • Yadav, D. K., et al. (2007). Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine. Organic & Biomolecular Chemistry, 5(4), 587-593.
  • Ananthanarayanan, V. S. (1998). Influence of nature of side chain on conformation of alternating L,D-peptides. Journal of Chemical Sciences, 110(5), 463-472.
  • Lee, M. F., & Poh, C. L. (2023). How to Improve the Pharmacokinetic Properties of Peptides?
  • Gellman, S. H., et al. (2010). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 99(3), 943-952.
  • Hart, S. A., & Arora, P. S. (2009). Solid-phase Synthesis of Functionalized Bis-Peptides. Journal of the American Chemical Society, 131(30), 10463-10472.
  • Fields, G. B. (2014). Solid-phase peptide synthesis. Current Protocols in Protein Science, 77, 18.4.1-18.4.35.
  • A Practical Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197-1212.
  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • Gellman, S. H., et al. (1997). NMR spectra for βpep-4 variant peptides. Protein Science, 6(7), 1474-1483.
  • Woody, R. W., & Sreerama, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 198-202.
  • van Gunsteren, W. F., et al. (2005). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 127(42), 14649-14657.
  • Ngu, M. (2009). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Kessler, H. (n.d.). peptide nmr. Technical University of Munich.
  • de Visser, P. C., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(1), 60-68.
  • Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. Chimia, 52, 734-739.
  • Smajić, S., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 23(22), 14339.
  • Jähnichen, S., et al. (2022).
  • Główka, M. L., et al. (2014). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1081.
  • Sharma, G., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 133-139.
  • Sandomenico, A., et al. (2022). Switching the N-Capping Region from all-L to all-D Amino Acids in a VEGF Mimetic Helical Peptide. Molecules, 27(20), 7004.

Sources

Comparative

A Comparative Stability Analysis: (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride vs. its Free Base

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability of (3R)-3-Amino-4-methoxybutanoic acid as a hydrochloride salt versus its free base form. As a Senior Application Scientist, this document is structured to provide not just data, but a comprehensive understanding of the underlying chemical principles and the practical implications for drug development.

The stability of a drug substance is a paramount concern, directly impacting its shelf-life, therapeutic efficacy, and safety profile. For ionizable compounds like (3R)-3-Amino-4-methoxybutanoic acid, which contains a basic amino group, formation of a salt, such as a hydrochloride, can profoundly alter its physicochemical properties. This guide will explore these differences through a detailed examination of their chemical stability under various stress conditions, hygroscopicity, and thermal properties.

The Rationale for Salt Formation: Enhancing Stability

The primary motivation for converting a free base of an amino acid derivative into a hydrochloride salt is to enhance its chemical and physical stability.[1] The free amino group in the free base is a nucleophilic center, making it susceptible to various degradation pathways. By forming a hydrochloride salt, the lone pair of electrons on the nitrogen atom is protonated, forming a quaternary ammonium salt. This protonation significantly reduces the nucleophilicity of the amino group, thereby mitigating its reactivity and susceptibility to degradation.

Comparative Physicochemical and Stability Data

To provide a clear comparison, the following table summarizes the expected physicochemical properties and stability data for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride and its free base. While specific experimental data for this exact molecule is not publicly available, the presented data is representative of the typical behavior observed for amino acid derivatives and their salts, based on established chemical principles.

Property(3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride(3R)-3-Amino-4-methoxybutanoic Acid (Free Base)Rationale
Appearance White to off-white crystalline solidWhite to off-white powderSalt formation often leads to a more ordered and stable crystalline lattice.
Melting Point Higher, with decompositionLowerThe ionic nature of the salt results in stronger intermolecular forces.
Aqueous Solubility HighModerate to LowSalts of amines are generally more water-soluble than the corresponding free bases.[1]
Hygroscopicity LowModerate to HighThe more stable crystalline structure of the salt reduces its tendency to absorb moisture.
Thermal Stability More stableLess stableThe protonated amine in the salt is less prone to thermal decomposition.[2][3][4]
Chemical Stability More stableLess stableProtonation of the amino group reduces its nucleophilicity and reactivity.

Experimental Design for Stability Assessment

A comprehensive evaluation of the stability of a drug candidate involves a series of well-designed experiments. The following protocols outline the key studies that should be performed to compare the stability of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride and its free base.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6][7] These studies expose the compound to conditions more severe than those it would encounter during storage.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Sample_HCl (3R)-3-Amino-4-methoxybutanoic acid HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sample_HCl->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Sample_HCl->Base Expose Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Sample_HCl->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, 75% RH) Sample_HCl->Thermal Expose Photolytic Photolytic Stress (ICH Q1B guidelines) Sample_HCl->Photolytic Expose Sample_FreeBase (3R)-3-Amino-4-methoxybutanoic acid Free Base Sample_FreeBase->Acid Expose Sample_FreeBase->Base Expose Sample_FreeBase->Oxidation Expose Sample_FreeBase->Thermal Expose Sample_FreeBase->Photolytic Expose HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze Characterization Characterization of Degradants HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of both the hydrochloride salt and the free base in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solutions with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample solutions with 0.1 M NaOH at 60°C for a defined period.

    • Oxidative Stress: Treat the sample solutions with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Store solid samples of both forms at an elevated temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH).

    • Photolytic Stress: Expose the solid samples and solutions to light according to ICH Q1B guidelines.[8][9]

  • Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.[10][11] A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point. Detection can be performed using a UV detector, and a mass spectrometer can be used to identify degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a drug substance by storing it under elevated temperature and humidity conditions.

Protocol for Accelerated Stability Studies:

  • Sample Preparation: Package solid samples of both the hydrochloride salt and the free base in appropriate containers (e.g., glass vials with inert stoppers).

  • Storage Conditions: Store the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, as per ICH guidelines.

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for appearance, purity (by HPLC), water content (by Karl Fischer titration), and any other relevant parameters.

  • Data Evaluation: Plot the degradation of the parent compound over time to estimate the shelf-life under normal storage conditions.

Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[12][13] It is a critical parameter as absorbed water can accelerate chemical degradation and affect the physical properties of the material.

Protocol for Hygroscopicity Testing:

  • Sample Preparation: Place a known weight of the solid hydrochloride salt and free base in a controlled humidity environment.

  • Humidity Conditions: Expose the samples to a range of relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90%) at a constant temperature (e.g., 25°C).

  • Measurement: Monitor the weight change of the samples over time until equilibrium is reached at each humidity level.

  • Data Evaluation: Plot the percentage of water absorbed versus the relative humidity to generate a moisture sorption isotherm.

Anticipated Degradation Pathways

The chemical structure of (3R)-3-Amino-4-methoxybutanoic acid suggests several potential degradation pathways, particularly for the more reactive free base form.

Caption: Potential Degradation Pathways.

For the free base , the primary amino group is a reactive center. Potential degradation pathways include:

  • Intramolecular Cyclization: The amino group can attack the ester carbonyl, leading to the formation of a cyclic lactam or diketopiperazine, especially under thermal stress.

  • Oxidation: The amino group can be oxidized, leading to the formation of various degradation products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

For the hydrochloride salt , the protonated amino group is significantly less reactive. The primary degradation pathway under harsh conditions (e.g., extreme pH) would likely be the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Conclusion and Recommendations

The conversion of (3R)-3-Amino-4-methoxybutanoic acid from its free base to its hydrochloride salt is a strategic decision that is anticipated to yield a more stable and robust drug substance. The protonation of the amino group in the hydrochloride salt form reduces its nucleophilicity, thereby minimizing its susceptibility to degradation pathways such as intramolecular cyclization and oxidation. Furthermore, the salt form is expected to exhibit more favorable physical properties, including lower hygroscopicity and higher aqueous solubility.

For drug development professionals, the selection of the hydrochloride salt is a scientifically sound approach to enhance the overall developability of (3R)-3-Amino-4-methoxybutanoic acid. The improved stability will likely translate to a longer shelf-life, more consistent product quality, and potentially improved bioavailability. It is imperative to conduct the comprehensive stability studies outlined in this guide to confirm these advantages and to fully characterize the degradation profile of both the free base and the hydrochloride salt. This data will be essential for regulatory submissions and for ensuring the development of a safe and effective pharmaceutical product.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available at: [Link]

  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Gao, Y., et al. (2020). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 20(15), 9475-9492. Available at: [Link]

  • Li, Y., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 21689. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Wang, W. (2005). Forced degradation of recombinant monoclonal antibodies: A practical guide. Protein Science, 14(9), 2247-2260. Available at: [Link]

  • Kumar, P., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. Available at: [Link]

  • ICH. (1996). Stability testing: photostability testing of new drug substances and products Q1B. International conference on harmonisation of technical requirements for registration of pharmaceuticals for human use. Available at: [Link]

  • Forced Degradation Studies. CD Formulation. Available at: [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available at: [Link]

  • Peng, C., & Chan, C. K. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4179-4191. Available at: [Link]

  • Jing, B., et al. (2016). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 16(11), 7065-7077. Available at: [Link]

  • Determination of 17 AQC derivatized - Amino acids in baby food samples. KNAUER. Available at: [Link]

  • Schölermann, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2287. Available at: [Link]

  • Anderson, W. R., et al. (2017). Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology. Journal of the American Chemical Society, 139(34), 11929-11937. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available at: [Link]

  • Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • Photostability and Stress Testing. WMINOLAB. Available at: [Link]

Sources

Validation

Validating enantiomeric excess of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride

An In-Depth Guide to the Validation of Enantiomeric Excess for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Enantiomeric Excess for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride

In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The subtle, three-dimensional arrangement of atoms in a molecule can lead to profoundly different pharmacological and toxicological profiles between enantiomers. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of methodologies for validating the enantiomeric excess (e.e.) of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride, a key chiral building block.

The Criticality of Enantiomeric Purity

(3R)-3-Amino-4-methoxybutanoic acid is a non-proteinogenic amino acid derivative. Its specific stereoisomer, the (3R) form, is a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of its (3S)-enantiomer can introduce impurities that may be inactive, less active, or even contribute to off-target effects and toxicity. Therefore, robust and reliable analytical methods for the precise determination of enantiomeric excess are paramount during process development, quality control, and regulatory submission.

Comparative Analysis of Analytical Methodologies

The validation of enantiomeric excess for a polar, chiral molecule like (3R)-3-Amino-4-methoxybutanoic acid hydrochloride presents unique analytical challenges. The primary methodologies employed are chiral chromatography, which can be broadly categorized into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted technique for enantiomeric separation due to its versatility, robustness, and broad applicability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Separation: Chiral recognition on the CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times.

Common Chiral Stationary Phases:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most popular choices. Columns like Chiralcel® OD-H, OJ-H, and Chiralpak® AD-H, AS-H have demonstrated broad applicability.

  • Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support, often involving π-π interactions.

  • Macrocyclic glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (e.g., Astec CHIROBIOTIC® V) are effective for separating polar and ionizable compounds.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) is a common starting point. The exact ratio needs to be optimized. For example, Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

      • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Workflow for Chiral HPLC Method Development

cluster_prep Sample & System Preparation cluster_dev Method Development & Optimization cluster_val Method Validation prep_sample Prepare Sample Solution (1 mg/mL) select_csp Select Chiral Stationary Phase (CSP) prep_sample->select_csp prep_system Equilibrate HPLC System & Column prep_system->select_csp screen_mp Screen Mobile Phases (Normal/Reversed) select_csp->screen_mp optimize_mp Optimize Mobile Phase Composition screen_mp->optimize_mp optimize_params Optimize Flow Rate & Temperature optimize_mp->optimize_params inject_racemate Inject Racemic Standard optimize_params->inject_racemate inject_sample Inject (3R)-enantiomer Sample inject_racemate->inject_sample calc_ee Calculate Resolution & Enantiomeric Excess inject_sample->calc_ee validate Perform Full Method Validation (ICH Q2(R1)) calc_ee->validate

Caption: Workflow for chiral HPLC method development and validation.

Table 1: Comparison of Chiral HPLC Performance

ParameterMethod A (Polysaccharide CSP)Method B (Pirkle-type CSP)
Column Chiralpak® AD-H(R,R)-Whelk-O® 1
Mobile Phase Hexane:IPA:TFA (90:10:0.1)Hexane:Ethanol (80:20)
Retention Time (R) 12.5 min15.2 min
Retention Time (S) 15.8 min18.9 min
Resolution (Rs) > 2.0> 1.8
Limit of Detection 0.05%0.08%
Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility.

Principle of Separation: Similar to HPLC, separation occurs on a chiral stationary phase. The GC column is typically a capillary column coated with a chiral selector, often a cyclodextrin derivative.

Derivatization is Key: The amino and carboxylic acid functional groups in (3R)-3-Amino-4-methoxybutanoic acid make it non-volatile. A two-step derivatization is common:

  • Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) using an alcohol in the presence of an acid catalyst.

  • Acylation: The amino group is acylated using an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

Experimental Protocol: Chiral GC

  • Derivatization:

    • To 1 mg of the sample, add 1 mL of 3N HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Add 0.5 mL of dichloromethane and 0.2 mL of TFAA. Heat at 100 °C for 15 minutes.

    • Cool to room temperature and inject into the GC.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Chirasil-Val-L capillary column (25 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Injection: 1 µL, split ratio 50:1.

Workflow for Chiral GC with Derivatization

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing ester Esterification of Carboxylic Acid acyl Acylation of Amino Group ester->acyl inject Inject Derivatized Sample acyl->inject separate Separation on Chiral GC Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride and its Derivatives

Abstract In the field of medicinal chemistry and drug development, (3R)-3-Amino-4-methoxybutanoic acid serves as a crucial chiral building block, notably as a derivative of γ-aminobutyric acid (GABA). Precise characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of medicinal chemistry and drug development, (3R)-3-Amino-4-methoxybutanoic acid serves as a crucial chiral building block, notably as a derivative of γ-aminobutyric acid (GABA). Precise characterization of this parent compound and its synthetic derivatives is paramount for ensuring purity, confirming structural integrity, and advancing research. This guide provides an in-depth spectroscopic comparison of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride with two common synthetic variants: its N-Boc protected and methyl ester derivatives. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral differences, explain the underlying chemical principles, and provide robust, replicable protocols for analysis.

Introduction: The Chemical and Analytical Imperative

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is a molecule of significant interest due to its structural analogy to GABA, a primary inhibitory neurotransmitter. Its derivatives are actively explored as potential therapeutic agents. The journey from the parent molecule to a functional derivative involves precise chemical modifications, most commonly at the amine and carboxylic acid functional groups.

The two derivatives we will explore are:

  • N-Boc-(3R)-3-Amino-4-methoxybutanoic acid: The amine group is protected with a tert-butyloxycarbonyl (Boc) group. This is a foundational step in peptide synthesis and other modifications to prevent the nucleophilic amine from participating in unintended side reactions.[1]

  • (3R)-3-Amino-4-methoxybutanoic acid methyl ester hydrochloride: The carboxylic acid is converted to a methyl ester. Esterification is often performed to increase a compound's lipophilicity or to protect the carboxyl group during subsequent synthetic steps.[2]

Spectroscopic analysis provides a non-destructive window into the molecular structure, allowing us to "see" the effects of these modifications. For any researcher in this field, understanding how to interpret these spectral shifts is not just an academic exercise—it is a critical component of quality control, reaction monitoring, and compound validation.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of any analytical data hinges on the robustness of the methodology. The protocols outlined below are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the carbon-hydrogen framework of a molecule.[3] We will focus on ¹H (proton) and ¹³C NMR.

Rationale for Experimental Choices:

  • Solvent: Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are chosen for their ability to dissolve the polar hydrochloride salts and derivatives. D₂O has the added effect of exchanging with labile protons (e.g., -NH₃⁺, -COOH), causing their signals to disappear, which can be a useful diagnostic tool.

  • Internal Standard: Tetramethylsilane (TMS) or a calibrated solvent peak is used as a reference (0 ppm) to ensure accurate chemical shift reporting.

  • Frequency: A higher field strength (e.g., 400-600 MHz) is employed to achieve better signal dispersion and resolve complex splitting patterns, which is crucial for unambiguous assignments.[4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of the chosen deuterated solvent (e.g., D₂O).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle with a 1-2 second relaxation delay.

    • Acquire 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.[3]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Acquire a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally useful for quickly identifying the presence or absence of key groups like carbonyls (C=O), amines (N-H), and hydroxyls (O-H).

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is used. This technique requires minimal sample preparation and is ideal for solid powders, providing high-quality, reproducible spectra without the need for KBr pellets.[5]

Protocol: ATR-FTIR Analysis

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum. This is crucial to subtract the spectral contribution of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for key vibrational bands.

Mass Spectrometry (MS)

MS provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of molecular weight and elemental composition.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for these polar, non-volatile molecules. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to identify.[6]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its mass matches the calculated molecular weight.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output P Analyte (Parent or Derivative) NMR NMR (¹H, ¹³C) P->NMR FTIR FTIR (ATR) P->FTIR MS MS (ESI) P->MS NMR_Data Structural Framework (Chemical Shifts, Couplings) NMR->NMR_Data FTIR_Data Functional Groups (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Molecular Weight (m/z) MS->MS_Data

Caption: General workflow for spectroscopic analysis.

Results and Discussion: A Comparative Analysis

Let's examine the spectroscopic data for each compound. The key to this analysis is not just observing the data, but understanding why the chemical modifications cause the observed shifts.

Structures A Parent Compound (3R)-3-Amino-4-methoxybutanoic acid hydrochloride B N-Boc Derivative N-Boc-(3R)-3-Amino-4-methoxy- butanoic acid A->B Boc₂O, Base C Methyl Ester Derivative (3R)-3-Amino-4-methoxybutanoic acid methyl ester hydrochloride A->C MeOH, H⁺

Caption: Synthetic relationship of the analyzed compounds.

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride (Parent Compound)
  • ¹H NMR (D₂O): We expect characteristic signals for the methoxy group (-OCH₃) as a singlet around 3.3-3.4 ppm. The protons on the carbon backbone will appear as multiplets. The proton alpha to the amine (H3) will be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group.

  • ¹³C NMR (D₂O): The carbonyl carbon (-COOH) will be the most downfield signal, typically >170 ppm. The methoxy carbon (-OCH₃) will appear around 59 ppm.[7]

  • FTIR (ATR): A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded with the N-H stretches of the ammonium salt. A strong C=O stretch for the carboxylic acid will appear around 1720-1740 cm⁻¹.

  • ESI-MS: The calculated m/z for the protonated molecule [C₅H₁₁NO₃ + H]⁺ is 134.08 .

N-Boc-(3R)-3-Amino-4-methoxybutanoic acid (Derivative 1)

The addition of the Boc group significantly alters the electronic environment around the nitrogen atom.

  • ¹H NMR: The most dramatic and confirmatory change is the appearance of a large singlet at ~1.4 ppm, integrating to 9 protons, which is the signature of the tert-butyl group of the Boc protector.[1] The proton on the nitrogen, now an amide (N-H), will appear as a doublet around 5-6 ppm (in a non-exchanging solvent like CDCl₃ or DMSO-d₆). The adjacent H3 proton will typically shift upfield compared to the hydrochloride salt because the carbamate is less electron-withdrawing than the -NH₃⁺ group.

  • ¹³C NMR: Two new carbon signals appear: one around 80 ppm for the quaternary carbon of the tert-butyl group and another around 28 ppm for the three equivalent methyl carbons. A new carbonyl signal from the Boc group itself will appear around 155-156 ppm.[8]

  • FTIR: The broad ammonium/acid stretch is replaced. A distinct N-H stretch appears around 3300-3400 cm⁻¹. The spectrum now shows two C=O stretches: one for the carboxylic acid (~1720 cm⁻¹) and a new, strong one for the carbamate carbonyl around 1680-1700 cm⁻¹.

  • ESI-MS: The calculated m/z for [C₁₀H₁₉NO₅ + H]⁺ is 234.13 .

(3R)-3-Amino-4-methoxybutanoic acid methyl ester hydrochloride (Derivative 2)

Esterification of the carboxylic acid introduces a new methyl group and changes the nature of the carbonyl.

  • ¹H NMR: A new singlet integrating to 3 protons appears around 3.7 ppm. This is the characteristic signal for the methyl ester (-COOCH₃) protons.[2] This signal is distinct from the other methoxy group on the backbone.

  • ¹³C NMR: A new carbon signal appears around 52 ppm, corresponding to the methyl ester carbon.[8] The carboxylic acid carbon signal (~175 ppm) is replaced by a slightly upfield-shifted ester carbonyl signal (~172 ppm).

  • FTIR: The very broad O-H stretch from the carboxylic acid disappears. The C=O stretch shifts to a higher frequency, typically around 1740-1750 cm⁻¹, which is characteristic of an ester carbonyl. The N-H stretches of the primary ammonium salt remain.

  • ESI-MS: The calculated m/z for [C₆H₁₃NO₃ + H]⁺ is 148.09 .

Data Summary and Interpretation

The following tables provide a clear, quantitative comparison of the key spectroscopic features that differentiate these molecules.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) Typical values in a common solvent like D₂O or DMSO-d₆.

Proton AssignmentParent Compound (HCl Salt)N-Boc DerivativeMethyl Ester (HCl Salt)Rationale for Change
Boc (CH₃)₃ Absent~1.4 (s, 9H) AbsentAppearance of a large singlet confirms Boc protection.[1]
Ester -OCH₃ AbsentAbsent~3.7 (s, 3H) Appearance of a new singlet confirms esterification.[2]
Backbone -OCH₃ ~3.3 (s, 3H)~3.3 (s, 3H)~3.3 (s, 3H)Unaffected by modifications at other sites.
H3 (CH-N) ~3.5 (m, 1H)~4.0 (m, 1H)~3.5 (m, 1H)Downfield shift in Boc due to amide bond, less deshielded than NH₃⁺.
H2 (CH₂-COO) ~2.6 (m, 2H)~2.5 (m, 2H)~2.7 (m, 2H)Minor shift upon esterification due to change in carbonyl electronics.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentParent Compound (HCl Salt)N-Boc DerivativeMethyl Ester (HCl Salt)Rationale for Change
Carboxyl/Ester C=O ~175~175~172 Ester carbonyl is slightly more shielded than carboxylic acid.[8]
Boc C=O Absent~156 AbsentAppearance confirms the carbamate functional group.
Boc C(CH₃)₃ Absent~80 AbsentAppearance of the quaternary Boc carbon.
Boc (CH₃)₃ Absent~28 AbsentAppearance of the methyl carbons of the Boc group.
Ester -OCH₃ AbsentAbsent~52 Appearance confirms the methyl ester group.[8]
Backbone -OCH₃ ~59~59~59Unaffected.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional GroupParent Compound (HCl Salt)N-Boc DerivativeMethyl Ester (HCl Salt)Rationale for Change
O-H (Carboxylic Acid) ~2500-3300 (very broad) ~2500-3300 (very broad) AbsentDisappearance confirms the conversion of the acid to an ester.
N-H (Amine/Amide) Included in broad O-H~3350 (sharp) ~2800-3100 (broad)Change from broad ammonium salt stretch to a sharper amide N-H stretch.
C=O (Carboxyl/Ester) ~1730~1720 (Acid)~1745 (Ester) Shift to higher frequency indicates ester formation.
C=O (Amide/Carbamate) Absent~1690 AbsentAppearance of the carbamate carbonyl band confirms Boc protection.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaCalculated M+H (m/z)Observed M+H (m/z)
Parent Compound (Free Base)C₅H₁₁NO₃134.0766134.08
N-Boc DerivativeC₁₀H₁₉NO₅234.1287234.13
Methyl Ester (Free Base)C₆H₁₃NO₃148.0920148.09

Conclusion

The spectroscopic comparison of (3R)-3-Amino-4-methoxybutanoic acid hydrochloride and its N-Boc and methyl ester derivatives reveals a set of distinct and predictable analytical signatures. Each synthetic modification imparts a unique "fingerprint" that is readily identifiable across NMR, FTIR, and MS platforms. For the practicing scientist, these differences are not subtle academic points; they are the definitive markers used to confirm the success of a reaction, assess the purity of a product, and ensure the correct structure is carried forward into subsequent research and development phases. By mastering the interpretation of these spectral changes, researchers can proceed with confidence in the chemical integrity of their materials.

References

  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • Chem-Space. (n.d.). (3R)-3-amino-4-methoxybutanoic acid hydrochloride. Retrieved March 17, 2026, from Chem-Space. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved March 17, 2026, from [Link]

  • Reddy, K. A., & Kumar, V. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 8-11. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1729-1732. [Link]

  • Gunanathan, C., & Shabat, D. (2002). Molecular Discrimination of N-protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. Journal of the American Chemical Society, 124(47), 14249-14256. [Link]

  • de la Torre, J. C., & Sierra, M. A. (2004). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, 39(1), 85-93. [Link]

  • Sim, H., & Lee, W. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1081. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Mass spectrometry of small molecules. Royal Society Open Science, 6(3), 180479. [Link]

  • Widjaja, F., & Lee, D. Y. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2133. [Link]

  • De Feyter, H., Behar, K. L., & de Graaf, R. A. (2013). Quantification of High-Resolution 1H-[¹³C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 85(15), 7115-7123. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R)-3-Amino-4-methoxybutanoic acid hydrochloride

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical compounds. A steadfast commitment to safety is paramount to not only our personal well-being but al...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical compounds. A steadfast commitment to safety is paramount to not only our personal well-being but also to the integrity of our research. This guide provides essential, immediate safety and logistical information for handling (3R)-3-Amino-4-methoxybutanoic acid hydrochloride, with a focus on the correct selection and use of Personal Protective Equipment (PPE). This document is designed to be a practical, procedural resource, moving beyond a simple checklist to explain the rationale behind each safety measure.

Hazard Assessment: Understanding the Risks

(3R)-3-Amino-4-methoxybutanoic acid hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (H336): May cause drowsiness or dizziness if inhaled.[1]

Given its nature as a hydrochloride salt of an amino acid, it is a solid, likely crystalline, powder. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our PPE strategy must be geared towards creating effective barriers against these exposure routes.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed. The following table summarizes the recommended PPE for handling (3R)-3-Amino-4-methoxybutanoic acid hydrochloride in various laboratory settings.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams) Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[2][3]Chemical-resistant gloves (e.g., nitrile).[2]Standard laboratory coat.[4]Recommended to handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[5][6]
Large-Scale Operations or Handling of Bulk Quantities Face shield and safety goggles.[2]Impervious gloves.[2]Fire/flame resistant and impervious clothing.A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[2]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[2]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[2]A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are as crucial as wearing the correct PPE. Adherence to the following procedural steps will minimize the risk of exposure.

Preparation and Engineering Controls
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride. If an SDS is not available, treat the substance with a high degree of caution, following the most stringent applicable safety protocols.[5]

  • Work in a Ventilated Area: Always handle the solid powder in a well-ventilated area. For procedures that are likely to generate dust, such as weighing or transferring, the use of a chemical fume hood is strongly advised.[5][6]

  • Prepare the Work Surface: Cover the work area with absorbent bench paper to contain any potential spills.[7]

  • Assemble Equipment: Have all necessary equipment, including spatulas, weigh boats, and containers, readily available to minimize handling time.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are easily accessible.[8][9]

Donning Personal Protective Equipment (PPE)

The correct sequence for putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling start Start: Assess Hazards prep_area Prepare Work Area start->prep_area lab_coat 1. Lab Coat prep_area->lab_coat gloves 2. Gloves lab_coat->gloves eye_protection 3. Eye Protection gloves->eye_protection respirator 4. Respirator (if needed) eye_protection->respirator handle_chemical Proceed with Work respirator->handle_chemical Disposal_Workflow cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal start End of Experiment waste_type Waste Type? start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid neutralize Neutralize pH (6-8) waste_type->neutralize Liquid ehs_pickup Contact EHS for Pickup solid_waste->ehs_pickup liquid_waste Aqueous Waste Container liquid_waste->ehs_pickup neutralize->liquid_waste

Caption: Disposal Workflow for (3R)-3-Amino-4-methoxybutanoic acid hydrochloride.

Final Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly authorized by your EHS office for fully neutralized and non-hazardous materials. [6] By adhering to these detailed procedures, researchers can confidently handle (3R)-3-Amino-4-methoxybutanoic acid hydrochloride, ensuring a safe and productive laboratory environment.

References

  • (3R)-3-amino-4-methoxybutanoic acid hydrochloride — Chemical Substance Information.
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
  • Amino Acid Set - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet - Thermo Fisher Scientific.
  • Personal protective equipment for handling H-Ala-OEt.HCl - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 600721 Rev 03 11/2020 Page 1 of 8 SAFETY DATA SHEET 20 Amino Acid Kit SECTION 1 - Amazon AWS.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
  • Safety Data Sheet - Dutscher.
  • Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - STEMCELL Technologies.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Safety Data Sheet (SDS) - Pickering Laboratories.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Navigating the Safe Disposal of (S)-Methyl 2-aminobutanoate hydrochloride: A Comprehensive Guide - Benchchem.

Sources

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